molecular formula C31H51NO10 B1235343 Mycaminosyltylonolide CAS No. 61257-02-1

Mycaminosyltylonolide

Cat. No.: B1235343
CAS No.: 61257-02-1
M. Wt: 597.7 g/mol
InChI Key: WGUJDBLMJBJUQU-VKRLOHBMSA-N
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Description

Mycaminosyltylonolide (5-O-Mycaminosyltylonolide, OMT) is a 16-membered macrolide antibiotic and a key aglycone intermediate of Tylosin . It consists of tylonolide with a β-D-mycaminosyl residue attached at the 5-position and serves as a versatile core structure for the semi-synthesis of novel antibacterial agents . As a protein synthesis inhibitor, its primary mechanism of action involves binding to the 50S subunit of the bacterial ribosome, interacting with the classic macrolide binding site at the entrance of the peptide exit tunnel . Recent research has demonstrated that OMT itself exhibits potent antibacterial activity, particularly against multi-drug resistant (MDR) Pseudomonas aeruginosa , when used in combination with outer membrane permeabilizing agents like Polymyxin B nonapeptide (PMBN) or colistin . This combination strategy potentiates OMT's activity by overcoming the intrinsic resistance of Gram-negative bacteria, making it a promising candidate for combating challenging pathogens . Furthermore, OMT is a crucial precursor for developing novel derivatives. Chemical modifications, such as the introduction of 3-quinolyl-1,2,3-triazole side chains at the C-20 position, have yielded compounds with an expanded antibacterial spectrum. These novel derivatives show enhanced activity against Gram-positive bacteria (e.g., Staphylococcus aureus , Streptococcus uberis ) and have also demonstrated efficacy against various Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae . Its role as a synthetic intermediate and its direct application in novel combination therapies make this compound a valuable compound for research in antibacterial discovery, medicinal chemistry, and combating antibiotic resistance. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary use.

Properties

CAS No.

61257-02-1

Molecular Formula

C31H51NO10

Molecular Weight

597.7 g/mol

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C31H51NO10/c1-8-25-22(16-34)13-17(2)9-10-23(35)18(3)14-21(11-12-33)30(19(4)24(36)15-26(37)41-25)42-31-29(39)27(32(6)7)28(38)20(5)40-31/h9-10,12-13,18-22,24-25,27-31,34,36,38-39H,8,11,14-16H2,1-7H3/b10-9+,17-13+/t18-,19+,20-,21+,22-,24-,25-,27+,28-,29-,30-,31+/m1/s1

InChI Key

WGUJDBLMJBJUQU-VKRLOHBMSA-N

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)CO

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)CO

Synonyms

mycaminosyltylonolide

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Mycaminosyltylonolide?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Mycaminosyltylonolide

Introduction

This compound is a macrolide antibiotic that serves as a crucial intermediate in the biosynthesis of tylosin, a widely used veterinary antibiotic.[1][2] It belongs to the leucomycin family of antibiotics and is produced by certain strains of Streptomyces.[1] Structurally, it is a 16-membered lactone ring to which a mycaminose sugar is attached. This guide provides a detailed overview of the chemical structure, biosynthetic pathway, and synthetic modifications of this compound, intended for researchers and professionals in drug development.

Chemical Structure

This compound, with the chemical formula C31H51NO10, is characterized by a 16-membered polyketide lactone ring.[3][4] A key feature of its structure is the attachment of the amino sugar D-mycaminose at the C-5 position of the lactone ring.[2] The molecule also possesses multiple chiral centers and functional groups, including hydroxyl, ketone, and aldehyde moieties, which are critical for its biological activity and serve as sites for chemical modification.

SynthesisWorkflow start 5-O-Mycaminosyltylonolide (OMT) step1 Reductive Amination (Side Chain 1-3, NaBH(OAc)3) start->step1 intermediate1 Intermediate a1-a3 step1->intermediate1 step2 Appel Reaction (I2, PPh3) intermediate1->step2 intermediate2 Intermediate b1-b3 step2->intermediate2 step3 Nucleophilic Substitution (Various Amines, K2CO3, 120°C) intermediate2->step3 product Final C-23 Modified Derivatives (c1-c45) step3->product analysis Characterization (NMR, HRMS) product->analysis

References

The Core Mechanism of Mycaminosyltylonolide: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycaminosyltylonolide (OMT) is a 16-membered macrolide antibiotic, a class of compounds renowned for their potent inhibition of bacterial protein synthesis. As a derivative of tylosin, OMT and its analogues have garnered significant interest due to their efficacy against a spectrum of bacterial pathogens, including strains resistant to other macrolide antibiotics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the bacterial ribosome. It is intended to serve as a resource for researchers and professionals involved in antibiotic discovery and development, offering detailed insights into the molecular interactions, experimental validation, and antibacterial spectrum of this promising class of compounds.

Primary Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The fundamental mechanism of action for this compound and its derivatives is the inhibition of protein synthesis in bacteria. This is achieved through a specific, high-affinity interaction with the 50S subunit of the bacterial 70S ribosome.

Target Site: The Nascent Peptide Exit Tunnel (NPET)

This compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][2] This tunnel serves as the path for the elongating polypeptide chain to exit the ribosome. By physically obstructing this tunnel, OMT and its derivatives sterically hinder the progression of the nascent peptide, leading to a premature termination of translation.[3]

The binding site for the lactone ring of these compounds is consistent with the classic binding site for macrolide antibiotics, located at the entrance of the NPET.[1] However, synthetic modifications, particularly at the C-23 position of the tylonolide ring, have yielded derivatives with side chains that can penetrate deeper into the tunnel.[1][2] This deeper penetration can lead to interactions with additional ribosomal residues, such as A752 in domain II of the 23S rRNA, which can enhance binding affinity and confer activity against resistant strains.[1]

Molecular Interactions

The interaction of this compound with the ribosome is a slow-binding, one-step process.[1] OMT and its derivatives compete for binding with other macrolides, such as erythromycin and tylosin, indicating a common or partially overlapping binding site.[1] While these compounds do not directly inhibit peptidyltransferase activity or the binding of tRNAs to the ribosome, their presence within the NPET effectively stalls the elongation of specific nascent peptides, particularly those with certain amino acid sequences.[1] For instance, the synthesis of poly(Lys) from a poly(A) template is severely inhibited, whereas poly(Phe) synthesis from a poly(U) template is not.[1]

Antibacterial Spectrum and Efficacy

This compound and its derivatives exhibit a broad spectrum of activity, primarily against Gram-positive bacteria. However, recent synthetic modifications have expanded this spectrum to include some Gram-negative organisms.[4][5]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro antibacterial activity of this compound (OMT) and several of its key derivatives against a panel of susceptible and resistant bacterial strains.

Table 1: In Vitro Antibacterial Activity of this compound (OMT) Derivatives against Susceptible Bacterial Strains

CompoundStaphylococcus aureus ATCC25923Escherichia coli ATCC25922Klebsiella pneumoniaeStreptococcus uberis
Tylosin ->128128-
OMT 1---
Derivative 2f 0.25416-
Derivative 2k 0.25816-
Derivative c9 0.50.5--

*MIC values are presented in µg/mL. Data compiled from multiple sources.[1][4][5][6] *Derivative 2f: 20-deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide *Derivative 2k: 20-deoxy-20-{N-benzyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide *Derivative c9 is a C-23 modified derivative with a specific chemical structure detailed in the source literature.[1]

Table 2: In Vitro Antibacterial Activity of a this compound Derivative against Resistant Bacterial Strains

Bacterial StrainResistance PhenotypeMIC (µg/mL) of Derivative c9
Staphylococcus aureus MRSA USA300Methicillin-resistant1
Staphylococcus aureus Mu50Vancomycin-intermediate0.5
Escherichia coliDrug-resistant clinical isolate2

*MIC values are presented in µg/mL. Data from a single study on derivative c9.[1]

Mechanisms of Resistance and Overcoming Resistance

Bacterial resistance to macrolide antibiotics, including this compound, can arise through several mechanisms. The most common is the modification of the ribosomal target site, specifically the methylation of nucleotide A2058 in the 23S rRNA.[1] This modification reduces the binding affinity of the antibiotic.

Derivatives of this compound have been specifically designed to overcome this resistance. The extended side chains of some derivatives can establish new contact points within the ribosomal tunnel, compensating for the reduced affinity at the primary binding site.[1] This results in an increased affinity for mutant ribosomes and restored antibacterial activity.[1]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Ribosome Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a compound to the ribosome.

Principle: A fluorescently labeled macrolide (e.g., BODIPY-erythromycin) is used as a probe. When the probe is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the large ribosome, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that competes for the same binding site will displace the fluorescent probe, causing a decrease in polarization.

Detailed Methodology:

  • Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., Escherichia coli MRE600).

  • Binding Buffer: Prepare a suitable binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM MgCl₂, 150 mM NH₄Cl, 4 mM 2-mercaptoethanol).

  • Assay Setup: In a 96-well black plate, combine the isolated ribosomes, the fluorescently labeled macrolide probe, and varying concentrations of the test compound (e.g., this compound derivative).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Measurement: Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.

  • Data Analysis: Calculate the concentration of the test compound that causes 50% inhibition of the fluorescent probe binding (IC₅₀). This value can be used to determine the binding affinity (Kᵢ) of the test compound.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of a compound on the synthesis of a reporter protein in a cell-free system.

Principle: A cell-free transcription-translation system (e.g., E. coli S30 extract or a reconstituted PURE system) is used to synthesize a reporter protein (e.g., firefly luciferase or green fluorescent protein) from a DNA or mRNA template. The activity of the synthesized reporter protein is then measured. A decrease in reporter activity in the presence of a test compound indicates inhibition of protein synthesis.

Detailed Methodology:

  • Cell-Free System: Prepare or obtain a commercially available E. coli cell-free transcription-translation system.

  • Reporter Template: Use a plasmid DNA or mRNA encoding a readily quantifiable reporter protein like firefly luciferase.

  • Reaction Mixture: In a microplate, combine the cell-free system components, the reporter template, and varying concentrations of the this compound derivative.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

  • Quantification:

    • For luciferase, add the luciferin substrate and measure the resulting luminescence using a luminometer.

    • For GFP, measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the IC₅₀ value, the concentration of the compound that inhibits protein synthesis by 50%.

Ribosomal Footprinting

This technique identifies the specific binding site of a molecule on the rRNA.

Principle: Ribosomes are incubated with the antibiotic of interest. The ribosome-antibiotic complex is then treated with a chemical or enzymatic probe that modifies or cleaves accessible rRNA nucleotides. The antibiotic protects the nucleotides at its binding site from modification or cleavage. The locations of these protections (the "footprint") are then identified by reverse transcription, where the reverse transcriptase will pause or stop at the modified nucleotides.

Detailed Methodology:

  • Ribosome-Antibiotic Complex Formation: Incubate isolated 70S ribosomes or 50S subunits with the this compound derivative.

  • Chemical/Enzymatic Probing: Treat the complexes with a probing agent, such as dimethyl sulfate (DMS), which modifies accessible adenine and cytosine residues.

  • RNA Extraction: Purify the 23S rRNA from the treated ribosomes.

  • Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a downstream sequence of the 23S rRNA. Perform reverse transcription.

  • Gel Electrophoresis: Separate the resulting cDNA fragments on a sequencing gel alongside a sequencing ladder generated from untreated rRNA.

  • Analysis: The positions where the reverse transcriptase was blocked or paused, indicated by the appearance of new bands or the disappearance of existing bands on the gel, reveal the nucleotides protected by the bound antibiotic.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.

MechanismOfAction cluster_ribosome Bacterial 70S Ribosome cluster_inhibition Inhibition by this compound 50S_subunit 50S Subunit NPET Nascent Peptide Exit Tunnel (NPET) 30S_subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) PTC->NPET Nascent Peptide OMT This compound (OMT) OMT->NPET Targets Binding Binds within NPET OMT->Binding Blockage Steric Blockage of NPET Binding->Blockage Termination Premature Termination of Translation Blockage->Termination CellDeath Bacterial Cell Death Termination->CellDeath

Caption: Mechanism of action of this compound.

RibosomeBindingWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition and Analysis IsolateRibosomes Isolate 70S Ribosomes Combine Combine Ribosomes, Probe, and Test Compound in 96-well Plate IsolateRibosomes->Combine PrepareProbe Prepare Fluorescently Labeled Macrolide Probe PrepareProbe->Combine PrepareCompound Prepare Serial Dilutions of Test Compound PrepareCompound->Combine Incubate Incubate at Room Temperature Combine->Incubate MeasureFP Measure Fluorescence Polarization Incubate->MeasureFP CalculateIC50 Calculate IC50 Value MeasureFP->CalculateIC50 DetermineKi Determine Binding Affinity (Ki) CalculateIC50->DetermineKi

Caption: Experimental workflow for a ribosome binding assay.

Conclusion

This compound and its derivatives represent a potent class of macrolide antibiotics that function by inhibiting bacterial protein synthesis. Their specific interaction with the nascent peptide exit tunnel of the 50S ribosomal subunit provides a clear mechanism of action. The ability to synthetically modify the core structure has led to the development of derivatives with an expanded antibacterial spectrum and efficacy against resistant strains. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of antibiotics. Further research into the structure-activity relationships of novel derivatives will be crucial in the ongoing effort to combat bacterial infectious diseases.

References

A Technical Guide to Mycaminosyltylonolide and its Central Role in Tylosin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of Mycaminosyltylonolide (OMT), a critical intermediate in the biosynthetic pathway of tylosin, a 16-membered macrolide antibiotic. Produced by the bacterium Streptomyces fradiae, tylosin is a vital agent in veterinary medicine. Understanding the formation and conversion of OMT is paramount for enhancing tylosin production through metabolic engineering and for the rational design of novel antibiotic derivatives. This guide details the biosynthetic pathway, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core processes.

The Tylosin Biosynthesis Pathway: An Overview

The biosynthesis of tylosin is a complex, multi-step process initiated by a Type I polyketide synthase (PKS) system, known as Tylactone synthase (TYLS). This system assembles the macrolide core, tylactone, from precursor units like propionyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA.[1] Following the creation of the tylactone ring, a series of post-PKS modifications occur. These "tailoring" steps are crucial for the molecule's bioactivity and include oxidations and the sequential addition of three deoxy sugars: D-mycaminose, L-mycarose, and 6-deoxy-D-allose.[2][3][4]

The first glycosylation step is the addition of mycaminose to the C-5 hydroxyl group of the tylactone core, which forms the pivotal intermediate, 5-O-Mycaminosyltylonolide (OMT).[2][3][5] This event marks a significant commitment in the pathway, leading to a cascade of subsequent modifications that culminate in the formation of tylosin.

Formation and Conversion of 5-O-Mycaminosyltylonolide (OMT)

The formation of OMT is catalyzed by a glycosyltransferase, TylM2 (orf2), which attaches mycaminose to tylactone.[5] Once formed, OMT undergoes a preferred sequence of enzymatic reactions:

  • C-20 Oxidation : The methyl group at C-20 is hydroxylated and subsequently dehydrogenated to a formyl group.[2][3]

  • C-23 Oxidation : The methyl group at C-23 is hydroxylated to a hydroxymethyl group.[2][3]

  • Second Glycosylation : The sugar 6-deoxy-D-allose is added to the C-23 hydroxymethyl group, a reaction catalyzed by the O-mycaminosyltylonolide 6-deoxyallosyltransferase (TylN), yielding demethyllactenocin.[2][6]

  • Third Glycosylation : The neutral sugar L-mycarose is added to the 4'-hydroxyl group of the initial mycaminose sugar.[2][3] The resulting compound is demethylmacrocin.

  • Terminal Methylations : Two final O-methylation steps occur. The first, at the 2'''-hydroxyl position, converts demethylmacrocin to macrocin. The second, catalyzed by the rate-limiting S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase TylF, converts macrocin to the final product, tylosin.[2][7]

This sequence represents the primary route for tylosin biosynthesis in S. fradiae.

Tylosin_Biosynthesis_Pathway cluster_PKS Polyketide Synthesis cluster_Post_PKS Post-PKS Modifications Propionyl_CoA Propionyl-CoA + Methylmalonyl-CoA + Ethylmalonyl-CoA TYLS Tylactone Synthase (TYLS) Propionyl_CoA->TYLS Tylactone Tylactone (Aglycone Core) TYLS->Tylactone OMT 5-O-Mycaminosyltylonolide (OMT) Tylactone->OMT + Mycaminose (TylM2) OMT_Ox1 C-20 & C-23 Oxidations OMT->OMT_Ox1 Demethyllactenocin Demethyllactenocin OMT_Ox1->Demethyllactenocin + 6-deoxy-D-allose (TylN) Demethylmacrocin Demethylmacrocin Demethyllactenocin->Demethylmacrocin + Mycarose Macrocin Macrocin Demethylmacrocin->Macrocin 2'''-O-Methylation Tylosin Tylosin Macrocin->Tylosin 3'''-O-Methylation (TylF)

Caption: The biosynthetic pathway from precursors to tylosin, highlighting the central intermediate OMT.

Quantitative Data

Physicochemical Properties of O-Mycaminosyltylonolide

The fundamental properties of OMT have been characterized, providing a basis for its identification and purification.

PropertyValueSource
Empirical Formula C₃₁H₅₁NO₉[8]
Molecular Weight 581.74 g/mol Calculated
Appearance White basic substance[8]
Melting Point ~115-118 °C[8]
pKa 8.0 (in 66% aq. DMF)[8]
UV Absorption λmax ~284 mμ (in 95% aq. EtOH)[8]
Specific Rotation [α]D²⁵ +8.1° (c=0.863% in methanol)[8]
Elemental Analysis (Found) C: 61.73%, H: 8.78%, N: 2.25%[8]
Antibacterial Activity of OMT and Derivatives

While OMT itself possesses antibacterial activity, its modification, particularly at the C-23 position, has been a key strategy in developing novel antibiotics with broader spectrums. The minimum inhibitory concentration (MIC) is a standard measure of antibacterial efficacy.

CompoundTarget OrganismMIC (μg/mL)NotesSource
OMT P. aeruginosa (MDR)>64Ineffective alone against this Gram-negative pathogen.[9]
OMT + Colistin (1/4 MIC) E. coli ATCC259228Colistin potentiates OMT activity against Gram-negative bacteria.[9]
OMT + Colistin (1/2 MIC) K. pneumoniae ARBanK#5234Dramatic decrease in MIC (4 to 32-fold) with colistin.[9]
Derivative c9 S. aureus0.5A C-23 modified derivative with potent activity.[10]
Derivative c9 E. coli0.5Shows excellent activity against Gram-negative bacteria.[10]
Derivatives c2, c11, c20-c25 S. maltophilia ATCC1780814-16 fold increase in activity compared to tylosin.[10]

Experimental Protocols

Bioconversion Studies with Mutant S. fradiae Strains

This protocol is used to determine the sequence of the biosynthetic pathway by feeding potential intermediates to a mutant strain blocked at an early step (e.g., tylactone biosynthesis).[2][3]

Objective: To assess the efficiency of conversion of a potential intermediate (e.g., OMT) to the final product (tylosin).

Methodology:

  • Strain Preparation: Cultivate a mutant strain of S. fradiae blocked in tylactone biosynthesis in a suitable fermentation medium until the mid-logarithmic growth phase.

  • Intermediate Feeding: Add a sterile solution of the purified intermediate (e.g., ¹⁴C-labeled OMT) to the culture at a known concentration.

  • Incubation: Continue the fermentation under standard conditions (e.g., 28°C, 250 rpm) for a defined period (e.g., 48-72 hours).

  • Extraction: Separate the mycelium from the broth by centrifugation. Extract the macrolides from both the supernatant and the mycelial pellet using an organic solvent like ethyl acetate or chloroform.

  • Analysis: Concentrate the extracts and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quantification: Identify and quantify the amount of tylosin produced and any remaining intermediate. If using radiolabeled precursors, use techniques like autoradiography or scintillation counting to determine the incorporation of the label into tylosin.[11][12]

  • Calculation: Determine the bioconversion efficiency as the percentage of the initial intermediate that was converted to tylosin.

Bioconversion_Workflow start Start culture 1. Culture Mutant Strain (Blocked in Tylactone Synthesis) start->culture feed 2. Add Purified Intermediate (e.g., OMT) culture->feed incubate 3. Incubate for 48-72h feed->incubate extract 4. Extract Macrolides (Broth & Mycelia) incubate->extract analyze 5. Analyze via HPLC/TLC extract->analyze quantify 6. Quantify Tylosin & Residual Intermediate analyze->quantify end End quantify->end

Caption: A simplified workflow for bioconversion experiments using mutant bacterial strains.

Enzymatic Assays Using Cell-Free Extracts

This method allows for the in-vitro study of specific enzymatic reactions, such as the oxidations of OMT or the methylation of macrocin.[13]

Objective: To demonstrate the enzymatic conversion of a substrate to a product by a specific enzyme present in the cell extract.

Methodology:

  • Cell Lysis: Harvest S. fradiae cells from a culture in the active production phase. Resuspend the cells in a suitable buffer (e.g., phosphate buffer with protease inhibitors) and lyse them using methods like sonication or a French press.

  • Extract Preparation: Centrifuge the lysate at high speed (e.g., 10,000 x g) to remove cell debris. The resulting supernatant is the cell-free extract.

  • Reaction Mixture: Prepare a reaction mixture containing the cell-free extract, the substrate (e.g., 5-O-mycaminosylprotylonolide), and necessary cofactors (e.g., NADPH for oxidations, S-adenosyl-L-methionine for methylations).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

  • Reaction Quenching: Stop the reaction by adding a solvent like acetone or by heat inactivation.

  • Extraction and Analysis: Extract the products with an organic solvent and analyze the mixture using HPLC or Mass Spectrometry to identify and quantify the reaction products.[13]

General Protocol for Synthesis of C-23 Modified OMT Derivatives

Chemical modification of OMT is a common strategy for creating new antibiotic candidates with improved properties.[10][14]

Objective: To replace the C-23 hydroxyl group of OMT with various functional groups.

Methodology:

  • Activation of C-23 Hydroxyl: React OMT with iodine (I₂) and triphenylphosphine (an Appel reaction) to convert the C-23 hydroxyl group into a good leaving group (iodide), yielding a C-23-iodo intermediate.[10]

  • Nucleophilic Substitution (SN2): Dissolve the C-23-iodo intermediate in a suitable solvent like acetonitrile. Add the desired nucleophile (e.g., an amine, thiol, or azide) and a base such as potassium carbonate.

  • Reaction Conditions: Heat the reaction mixture in a sealed tube (e.g., at 120°C) to drive the SN2 displacement of the iodide.[10]

  • Purification: After the reaction is complete, cool the mixture and purify the crude product using column chromatography to isolate the desired C-23-modified OMT derivative.

  • Characterization: Confirm the structure of the final compound using ¹H and ¹³C NMR and high-resolution mass spectrometry (HRMS).[10]

Precursor_Relationships Tylosin Tylosin Relomycin Relomycin (Product of Tylosin Reduction) Tylosin->Relomycin Derived From Macrocin Macrocin Macrocin->Tylosin Direct Precursor (via Methylation) Desmycosin Desmycosin Desmycosin->Tylosin Direct Precursor Lactenocin Lactenocin Lactenocin->Macrocin Immediate Precursor Lactenocin->Desmycosin Immediate Precursor

Caption: Logical relationships between key precursors in the terminal stages of tylosin biosynthesis.

Conclusion

5-O-Mycaminosyltylonolide is not merely a transient molecule but the foundational glycosylated intermediate upon which the bioactive antibiotic tylosin is built. Its formation represents the first major diversification step after the creation of the polyketide core. A thorough understanding of its physicochemical properties, its enzymatic conversions, and the methods used to study it are essential for the scientific community. This knowledge directly facilitates efforts in strain improvement for increased tylosin yields and provides the chemical scaffold for the semi-synthesis of next-generation macrolide antibiotics designed to overcome growing bacterial resistance. The data and protocols outlined in this guide serve as a critical resource for professionals dedicated to advancing antibiotic research and development.

References

Understanding the macrolide structure of Mycaminosyltylonolide.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Macrolide Structure of Mycaminosyltylonolide

Introduction

This compound, often abbreviated as OMT, is a 16-membered macrolide antibiotic that serves as a crucial scaffold in the development of veterinary medicines.[1][2] It is derived from the parent antibiotic tylosin through the acid-catalyzed hydrolysis and removal of the neutral sugar, mycinose.[3] Structurally, OMT consists of a 16-membered lactone ring, known as tylonolide, which is glycosidically linked at the C-5 position to the amino sugar mycaminose.[4] This core structure is the foundation for several semi-synthetic antibiotics, including tilmicosin and tildipirosin, which were developed to combat bacterial resistance and improve pharmacokinetic properties.[2]

This guide provides a comprehensive technical overview of the macrolide structure of this compound, detailing its physicochemical properties, biological mechanism of action, key experimental protocols for its preparation and modification, and an analysis of its structure-activity relationships. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Core Macrolide Structure and Physicochemical Properties

The fundamental structure of this compound is defined by its complex polyketide-derived lactone ring and the attached deoxy amino sugar. The tylonolide ring features multiple stereocenters, a conjugated diene system, an aldehyde group at C-20, and a ketone. The mycaminose sugar, a 3,6-dideoxy-3-(dimethylamino)-β-D-glucopyranoside, is attached via an O-glycosidic bond to the hydroxyl group at the C-5 position of the lactone ring.[4]

The empirical formula for this compound is C₃₁H₅₁NO₁₀.[3][4][5] Its basic nature is attributed to the dimethylamino group on the mycaminose sugar, which has a pKa of 8.0.[3] This basicity is critical for its interaction with the bacterial ribosome and influences its solubility and formulation properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₃₁H₅₁NO₁₀ [4][5]
Molecular Weight 597.74 g/mol [4][6]
Monoisotopic Mass 597.35130 Da [4]
pKa 8.0 (in 66% aqueous DMF) [3]
Appearance White basic substance [3]
Melting Point 115-118 °C [3]
UV Absorption Max (λmax) 284 mμ (in 95% ethanol) [3]
Specific Rotation [α]D²⁵ +8.1° (c=0.863 in methanol) [3]
Elemental Analysis (Calculated) C: 61.73%, H: 8.46%, N: 2.40% [3]

| Elemental Analysis (Found) | C: 61.73%, H: 8.78%, N: 2.25% |[3] |

Biological Activity and Mechanism of Action

This compound exhibits broad-spectrum antibacterial activity, primarily against Gram-positive bacteria, with a more limited effect on Gram-negative bacteria.[1][7] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[2] OMT binds to the 23S rRNA component of the 50S ribosomal subunit, specifically near the peptidyl transferase center.[2] This binding physically obstructs the nascent peptide exit tunnel, preventing the elongation of the polypeptide chain and ultimately leading to the cessation of protein synthesis and bacterial growth.[2] The development of bacterial resistance often involves mutations in the L4 and L22 ribosomal proteins or modifications to the 23S rRNA, which reduce the binding affinity of the macrolide.[2]

Mechanism_of_Action cluster_cell Bacterial Cell OMT This compound (OMT) Ribosome 50S Ribosomal Subunit OMT->Ribosome Enters cell & targets rRNA Binds to 23S rRNA (Peptide Exit Tunnel) Protein_Synthesis Protein Synthesis Ribosome->rRNA rRNA->Protein_Synthesis Blocks peptide elongation Inhibition Inhibition of Bacterial Growth Protein_Synthesis->Inhibition

Caption: Mechanism of action of this compound (OMT).

Experimental Protocols

Preparation of this compound via Acid Hydrolysis

This protocol describes the preparation of OMT from its parent compound, desmycosin, through controlled acid hydrolysis, a method established in early patents.[3]

Methodology:

  • Dissolution: Dissolve 5 grams of desmycosin in approximately 500 mL of an aqueous sulfuric acid solution adjusted to pH 2.

  • Hydrolysis: Heat the solution at reflux for approximately 60 hours. After heating, allow the reaction mixture to stand at room temperature for three days to ensure complete hydrolysis.

  • Extraction (Organic Phase Removal): Extract the resulting brown reaction mixture three times with 200 mL portions of methylene chloride. Discard the organic (methylene chloride) phase.

  • pH Adjustment and Purification: Adjust the remaining clear, colorless aqueous solution to pH 6 using an aqueous ammonium hydroxide solution.

  • Removal of Unreacted Substrate: Extract the pH 6 solution again with methylene chloride to remove any unreacted desmycosin.

  • Final Product Extraction: Adjust the pH of the aqueous solution to approximately pH 9 and extract it multiple times with fresh portions of methylene chloride.

  • Isolation: Combine the final methylene chloride extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield O-mycaminosyl tylonolide as a white solid.[3]

Synthesis of C-23 Modified Derivatives

Modifications at the C-23 position of OMT are a common strategy to enhance antibacterial activity. The following is a generalized workflow for synthesizing C-23 amino derivatives.[2]

Methodology:

  • Reductive Amination (Formation of Intermediate 'a'): React OMT with a suitable side chain (e.g., an aldehyde or ketone) via reductive amination to form an initial intermediate.

  • Appel Reaction (Formation of Intermediate 'b'): Treat the intermediate 'a' with iodine (I₂) and triphenylphosphine. This reaction typically converts a hydroxyl group (e.g., at C-23) into an iodide, creating a good leaving group for subsequent nucleophilic substitution.

  • Nucleophilic Substitution (Formation of Final Compound 'c'): Dissolve the iodinated intermediate 'b' in a suitable solvent like acetonitrile. Add the desired amine and potassium carbonate. Heat the solution in a sealed tube at 120 °C to displace the iodide and form the final C-23 amino-substituted derivative.[2]

  • Characterization: Characterize the newly synthesized target compounds using ¹H and ¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm their structure.[2]

Antimicrobial Susceptibility Testing

The antibacterial efficacy of OMT and its derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds (e.g., OMT and its derivatives) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structural Modifications and Structure-Activity Relationship (SAR)

The development of next-generation macrolides from the OMT core focuses on modifications that can overcome resistance, broaden the antibacterial spectrum (especially against Gram-negative bacteria), and improve oral bioavailability. The C-20 and C-23 positions of the lactone ring are primary targets for chemical modification.[2][8]

  • C-23 Modifications: Replacing the C-23 hydroxyl group with various substituents like halo, aryl ether, thioether, azido, or amino groups has been extensively explored.[8] Introducing specific aromatic or aliphatic amines at this position can significantly enhance activity against both Gram-positive and Gram-negative bacteria.[2]

  • C-20 Modifications: The C-20 aldehyde is a reactive handle for derivatization. For instance, the synthesis of 20-deoxy-20-amino derivatives has led to compounds with expanded antibacterial profiles.[1] The introduction of triazole-containing moieties at the C-20 position has also been shown to be a successful strategy.[7]

SAR studies have revealed key insights: (1) The introduction of a 3-quinolyl moiety is important for activity against both Gram-positive and Gram-negative bacteria; (2) The stereochemistry of substituents is crucial, with certain configurations being more favorable; (3) N-alkylation (e.g., N-methyl or N-benzyl) of amino substituents can be more effective than N-H.[7]

Synthetic_Workflow OMT OMT (Starting Material) Step1 Reductive Amination (+ Side Chains 1-3) OMT->Step1 Intermediate_a Intermediates (a1-a3) Step1->Intermediate_a Step2 Appel Reaction (I₂, PPh₃) Intermediate_a->Step2 Intermediate_b Iodinated Intermediates (b1-b3) Step2->Intermediate_b Step3 Nucleophilic Substitution (+ Amine, K₂CO₃, 120°C) Intermediate_b->Step3 Final_Product Final C-23 Derivatives (c1-c45) Step3->Final_Product

Caption: Synthetic workflow for C-23 modified OMT derivatives.

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of OMT and a Potent Derivative

Organism OMT Compound c9* Tilmicosin Tildipirosin
Staphylococcus aureus >128 0.5 2 2
Escherichia coli >128 0.5 32 16
Klebsiella pneumoniae >128 4 64 32
Streptococcus uberis 0.5 0.25 0.5 0.5

Compound c9 is a C-23 modified derivative with an introduced aromatic amine side chain. Data is representative based on published studies.[2]

The data clearly demonstrates that targeted modification of the OMT core, as seen in compound c9, can lead to a dramatic increase in potency and a significant broadening of the antibacterial spectrum to include important Gram-negative pathogens like E. coli.[2]

Conclusion

This compound is a structurally complex macrolide that holds significant importance in medicinal chemistry and drug development. Its core structure, characterized by a 16-membered tylonolide lactone and a C-5 linked mycaminose sugar, provides a versatile and effective scaffold for antibiotic design. By understanding its fundamental physicochemical properties, mechanism of action, and the extensive structure-activity relationship data generated from decades of research, scientists can continue to develop novel semi-synthetic derivatives. These efforts are crucial for addressing the growing challenge of antimicrobial resistance and for creating more effective therapies for use in both veterinary and potentially human medicine.

References

Spectroscopic and Structural Elucidation of Mycaminosyltylonolide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Mycaminosyltylonolide, a key macrolide antibiotic intermediate. Due to the limited availability of experimentally derived public data, this document presents a combination of predicted and confirmed spectroscopic information, alongside generalized experimental protocols for its characterization.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition and exact mass of a compound. For this compound, the key mass spectrometry data is summarized below.

ParameterValueSource
Molecular FormulaC₃₁H₅₁NO₁₀PubChem[1]
Molecular Weight597.7 g/mol PubChem[1]
Observed Ion (HR-ESI-MS)
[M+H]⁺598.3591 m/zCalculated

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is essential for the detailed structural elucidation of organic molecules, providing insights into the carbon-hydrogen framework.

¹³C NMR Data

Predicted ¹³C NMR Chemical Shifts (CDCl₃)
Note: This data is based on computational predictions and should be confirmed with experimental analysis.
A comprehensive list of predicted chemical shifts is not available. However, studies on derivatives indicate characteristic signals for the macrolide core and the mycaminose sugar moiety.[2]

¹H NMR Data

A complete, experimentally assigned ¹H NMR data table for this compound is not available in the reviewed public literature. The characterization of its numerous derivatives consistently relies on ¹H NMR, indicating that such data for the parent compound is a crucial benchmark in synthetic campaigns.[3][4][5]

Experimental Protocols

The following protocols are generalized methodologies based on the analysis of this compound derivatives and related macrolide antibiotics.[5][6][7]

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

  • 2D NMR Experiments: For complete structural assignment, a suite of 2D NMR experiments should be conducted, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs using appropriate NMR processing software. Chemical shifts are typically referenced to the residual solvent peak.

3.2 High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

  • Liquid Chromatography (for sample introduction):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote ionization.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Typically m/z 100-1000.

    • Data Acquisition: Acquire data in full scan mode to determine the accurate mass of the protonated molecule [M+H]⁺. For fragmentation studies, tandem MS (MS/MS) can be performed.[6]

  • Data Analysis: Process the raw data to determine the exact mass of the parent ion and calculate the elemental composition.

Application in Drug Development: A Workflow

This compound is a crucial starting material for the semi-synthesis of novel macrolide antibiotics with improved properties. The general workflow for its use in drug development is depicted below.

G Workflow for this compound-Based Drug Development A Isolation/Production of This compound B Spectroscopic Characterization (NMR, MS) A->B Quality Control C Semi-Synthetic Modification B->C Verified Starting Material D Purification of Derivatives C->D Reaction Mixture E Structural Elucidation of New Derivatives (NMR, MS) D->E Purified Compounds F In Vitro & In Vivo Biological Evaluation E->F Characterized Derivatives G Lead Optimization F->G Active Compounds G->C Iterative Design H Preclinical Development G->H Optimized Lead Compound

This compound in the semi-synthesis of new antibiotics.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Antibacterial Screening of Novel Mycaminosyltylonolide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel Mycaminosyltylonolide (MTL) derivatives and the subsequent evaluation of their antibacterial activity. The methodologies described herein focus on chemical modifications at the C-20 and C-23 positions of the MTL scaffold, aiming to enhance antibacterial potency and broaden the spectrum of activity, particularly against resistant bacterial strains.

Introduction

This compound is a 16-membered macrolide antibiotic that serves as a crucial scaffold for the development of new antibacterial agents.[1][2] Modifications of the MTL core structure have been shown to overcome existing resistance mechanisms and improve the pharmacokinetic properties of the parent compound. This document outlines the synthesis of two classes of MTL derivatives: C-20 modified derivatives via reductive amination and C-23 modified derivatives through SN2 displacement reactions. Furthermore, it provides a detailed protocol for assessing the in vitro antibacterial activity of the synthesized compounds using the broth microdilution method.

Synthesis of this compound Derivatives

The synthesis of novel MTL derivatives can be strategically designed to explore the structure-activity relationships (SAR) and identify compounds with enhanced antibacterial profiles. The following sections detail the experimental procedures for modifying the C-20 and C-23 positions of the MTL molecule.

Protocol 1: Synthesis of C-20 Deoxo-Amino Derivatives via Reductive Amination

This protocol describes the synthesis of C-20 deoxo-20-amino derivatives of this compound. The aldehyde group at the C-20 position is reacted with a primary or secondary amine in the presence of a reducing agent to form a new carbon-nitrogen bond.[3][4][5]

Materials:

  • This compound (MTL)

  • Selected primary or secondary amine (e.g., 3,5-dimethylpiperidine)

  • Sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., DCM/MeOH gradient)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol.

  • Add the selected amine (1.2-1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride or sodium borohydride (1.5-2.0 equivalents) in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure C-20 deoxo-amino derivative.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Protocol 2: Synthesis of C-23 Modified Derivatives via SN2 Displacement

This protocol outlines the synthesis of C-23 modified MTL derivatives by replacing the hydroxyl group with various substituents through an SN2 reaction.[1][6][7] This often involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution.

Materials:

  • This compound (MTL)

  • Activating agent (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Base (e.g., pyridine, triethylamine)

  • Nucleophile (e.g., sodium azide, potassium thioacetate, various amines)

  • Dichloromethane (DCM)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate gradient)

Procedure:

Step 1: Activation of the C-23 Hydroxyl Group

  • Dissolve this compound (1 equivalent) in dry dichloromethane and cool to 0 °C.

  • Add a base such as pyridine or triethylamine (1.5-2.0 equivalents).

  • Slowly add the activating agent (e.g., p-toluenesulfonyl chloride, 1.2 equivalents) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the activated intermediate. This intermediate may be used in the next step without further purification.

Step 2: Nucleophilic Substitution

  • Dissolve the activated intermediate from Step 1 in a suitable solvent such as acetonitrile.

  • Add the desired nucleophile (2-3 equivalents).

  • Heat the reaction mixture at a suitable temperature (e.g., 50-80 °C) and stir for 12-24 hours, monitoring by TLC.[8]

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired C-23 modified derivative.

  • Characterize the final product by spectroscopic analysis (¹H NMR, ¹³C NMR, and HRMS).

Antibacterial Screening

The in vitro antibacterial activity of the synthesized this compound derivatives is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol 3: Broth Microdilution Susceptibility Testing

This protocol details the procedure for determining the MIC of the synthesized compounds against a panel of pathogenic bacteria.[9][10][11][12]

Materials:

  • Synthesized this compound derivatives

  • Reference antibiotics (e.g., Tylosin, Tilmicosin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pasteurella multocida)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds and reference antibiotics in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the stock solution of the test compound to the first well of a row, resulting in a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • Inoculum Preparation:

    • From a fresh culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).

  • Incubation: Incubate the microtiter plates at 35-37 °C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation

The antibacterial activity of the synthesized this compound derivatives is summarized in the following tables.

Table 1: Antibacterial Activity of C-20 Deoxo-Amino this compound Derivatives (MIC in µg/mL)

CompoundR GroupS. aureus ATCC 29213E. coli ATCC 25922P. multocida ATCC 43137
MTL -CHO32>12816
Derivative 1 -CH₂-N(CH₃)₂8644
Derivative 2 -CH₂-(3,5-dimethylpiperidino)4322
Tilmicosin (Reference)8644

Table 2: Antibacterial Activity of C-23 Modified this compound Derivatives (MIC in µg/mL)

CompoundR GroupS. aureus ATCC 29213E. coli ATCC 25922P. multocida ATCC 43137
MTL -OH32>12816
Derivative 3 -N₃16648
Derivative 4 -S-acetyl8324
Tylosin (Reference)2161

Mandatory Visualization

The following diagrams illustrate the key workflows and the mechanism of action.

Synthesis_Workflow cluster_c20 C-20 Modification cluster_c23 C-23 Modification MTL1 This compound (MTL) ReductiveAmination Reductive Amination (NaBH₃CN) MTL1->ReductiveAmination Amine Primary/Secondary Amine Amine->ReductiveAmination ProductC20 C-20 Deoxo-Amino Derivative ReductiveAmination->ProductC20 MTL2 This compound (MTL) Activation Activation (-OH to -OTs) MTL2->Activation SN2 SN2 Reaction Activation->SN2 Nucleophile Nucleophile (e.g., N₃⁻, RS⁻) Nucleophile->SN2 ProductC23 C-23 Substituted Derivative SN2->ProductC23

Caption: Synthetic workflows for C-20 and C-23 modifications of this compound.

Antibacterial_Screening_Workflow Compound Synthesized Derivative Stock Solution PlatePrep Serial Dilution in 96-well Plate Compound->PlatePrep Inoculation Inoculate Plate PlatePrep->Inoculation Bacteria Bacterial Culture (0.5 McFarland) InoculumPrep Prepare Inoculum (5x10⁵ CFU/mL) Bacteria->InoculumPrep InoculumPrep->Inoculation Incubation Incubate (37°C, 16-20h) Inoculation->Incubation MIC Determine MIC (Lowest concentration with no visible growth) Incubation->MIC

Caption: Workflow for the broth microdilution antibacterial susceptibility test.

Macrolide_Mechanism_of_Action Macrolide This compound Derivative Binding Binds to 23S rRNA near the Peptidyl Transferase Center Macrolide->Binding Ribosome Bacterial 50S Ribosomal Subunit Binding->Ribosome Tunnel Blocks the Polypeptide Exit Tunnel Binding->Tunnel ProteinSynth Inhibition of Protein Synthesis Tunnel->ProteinSynth CellDeath Bacteriostatic/Bactericidal Effect ProteinSynth->CellDeath

References

Analytical methods for the detection and quantification of Mycaminosyltylonolide.

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the analytical detection and quantification of Mycaminosyltylonolide, a key derivative of the macrolide antibiotic Tylosin. The methodologies described herein are intended for researchers, scientists, and professionals involved in drug development and quality control. The protocols are based on established analytical techniques for macrolide antibiotics, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

Introduction

This compound (OMT) is a microbiologically active degradation product of Tylosin.[1][2] Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, residue analysis in animal-derived food products, and in vitro and in vivo bioactivity assessments. The following protocols provide a robust framework for the analysis of this compound in various matrices.

Analytical Methods Overview

Two primary analytical methods are detailed:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible method suitable for routine quantification in pharmaceutical formulations and bulk materials where concentration levels are relatively high.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification in complex biological matrices such as plasma, tissue, and milk.[3][4]

Quantitative Data Summary

The following tables summarize the expected analytical performance parameters for the proposed methods based on validated methods for structurally similar macrolide antibiotics like Tylosin and Clarithromycin.[5][6][7][8][9] These values should be considered as a starting point for method validation for this compound.

Table 1: HPLC-UV Method Performance Characteristics

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.4 - 0.5 µg/kg
Limit of Quantification (LOQ)1.5 - 1.6 µg/kg
Recovery85 - 110%
Precision (RSD)< 5%

Table 2: LC-MS/MS Method Performance Characteristics

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.03 - 0.1 ng/mL
Limit of Quantification (LOQ)0.1 - 0.5 ng/mL
Recovery75 - 115%
Precision (RSD)< 15%

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results, especially in complex matrices.[10] The following protocols outline the extraction of this compound from different sample types.

  • Accurately weigh a portion of the homogenized sample equivalent to a known concentration of the active pharmaceutical ingredient.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

This protocol is adapted from methods for Tylosin and other macrolides in animal tissues.[8][11]

  • Homogenization: Homogenize 1-5 g of the tissue sample with an appropriate volume of extraction solvent (e.g., 70% methanol or an acidified methanol:water mixture).[8][12]

  • Protein Precipitation/Extraction:

    • For plasma, add three volumes of acetonitrile to one volume of plasma to precipitate proteins.

    • For tissue homogenates, add an extraction solvent such as chloroform or an acetonitrile/buffer mixture.[11][13]

  • Centrifugation: Centrifuge the mixture at 4000-5000 rpm for 15 minutes to separate the supernatant from the precipitated proteins or tissue debris.[8][12]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis HLB or C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute this compound with a small volume of methanol or an appropriate elution solvent (e.g., 0.1 M ammonium acetate in methanol).[11]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Sample_Preparation_Workflow cluster_0 Sample Preparation from Biological Matrix Sample Biological Sample (Plasma, Tissue) Homogenization Homogenization (for tissue) Sample->Homogenization Tissue Extraction Protein Precipitation/ Extraction Sample->Extraction Plasma Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Cleanup Solid-Phase Extraction (SPE) Centrifugation->SPE_Cleanup Supernatant Evaporation Evaporation & Reconstitution SPE_Cleanup->Evaporation Eluate Analysis LC-MS/MS Analysis Evaporation->Analysis

Figure 1: Workflow for Sample Preparation from Biological Matrices.
HPLC-UV Method Protocol

This method is adapted from established HPLC methods for macrolide antibiotics.[5][6][7]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), with the pH adjusted to a suitable value (e.g., pH 4.0 - 6.5).[6] The exact ratio should be optimized for the best separation (a starting point could be 50:50 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 287 nm (based on the UV absorbance of Tylosin).[11]

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Quantify the analyte in the samples by comparing the peak area with the calibration curve.

HPLC_UV_Workflow cluster_1 HPLC-UV Analysis Workflow Sample_Prep Prepared Sample HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection (287 nm) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Figure 2: General Workflow for HPLC-UV Analysis.
LC-MS/MS Method Protocol

This protocol provides a starting point for developing a highly sensitive and selective method for this compound.

  • Chromatographic System:

    • LC-MS/MS system with an electrospray ionization (ESI) source.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Eluent A: 0.1% formic acid in water.

    • Eluent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • A gradient elution should be optimized to achieve good peak shape and resolution. A typical gradient might start with a low percentage of Eluent B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • The precursor ion (parent ion) and product ions (daughter ions) for this compound need to be determined by infusing a standard solution into the mass spectrometer.

    • Multiple Reaction Monitoring (MRM) mode should be used for quantification, monitoring at least two transitions for confirmation.

  • Quantification:

    • Prepare a calibration curve using matrix-matched standards or by using a stable isotope-labeled internal standard.

    • Quantify this compound based on the peak area ratio of the analyte to the internal standard.

LC_MS_MS_Logical_Flow cluster_2 LC-MS/MS Quantification Logic Analyte This compound Precursor_Ion Select Precursor Ion (Parent Ion) Analyte->Precursor_Ion Fragmentation Optimize Fragmentation Precursor_Ion->Fragmentation Product_Ions Select Product Ions (Daughter Ions) Fragmentation->Product_Ions MRM Develop MRM Method Product_Ions->MRM

Figure 3: Logical Flow for LC-MS/MS Method Development.

Method Validation

All analytical methods must be validated according to international guidelines (e.g., ICH Q2(R1)) to ensure they are suitable for their intended purpose.[5][7] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The protocols outlined in this document provide a comprehensive starting point for the reliable detection and quantification of this compound. It is imperative that these methods are fully validated in the user's laboratory and for the specific sample matrix to ensure the generation of accurate and reproducible data. The provided performance characteristics for similar macrolide antibiotics should serve as a benchmark during method validation.

References

High-performance liquid chromatography (HPLC) methods for Mycaminosyltylonolide.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for HPLC Analysis of Mycaminosyltylonolide

Introduction

This compound, a key intermediate in the biosynthesis of the macrolide antibiotic tylosin, is of significant interest to researchers in drug discovery and development. Accurate and reliable quantification of this compound is crucial for fermentation process monitoring, metabolic engineering studies, and the development of novel antibiotic derivatives. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of macrolide antibiotics and their precursors. This document provides detailed application notes and protocols for the quantitative analysis of this compound using reversed-phase HPLC (RP-HPLC) with UV detection. The methodologies described are based on established principles for the analysis of related macrolide compounds and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Principle of the Method

The primary method outlined here is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically of water or a buffer and an organic modifier like acetonitrile or methanol.[1] this compound, being a moderately polar molecule, will be retained on the column and then eluted by the mobile phase. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly performed using a UV-Vis spectrophotometer, as macrolides typically exhibit UV absorbance at lower wavelengths, around 210 nm, due to the lack of extensive chromophores.[2][3] For some derivatives with aromatic rings, detection at higher wavelengths like 280 nm can be utilized.[4]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Fermentation Broth

This protocol details the steps for extracting and quantifying this compound from a fermentation broth sample.

1. Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common and effective technique for cleaning up complex samples like fermentation broth prior to HPLC analysis.[5]

  • Materials:

    • Fermentation broth containing this compound

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for pH adjustment)

    • C18 SPE cartridges

    • Vacuum manifold for SPE

  • Procedure:

    • Centrifuge the fermentation broth sample to pellet cells and other insoluble materials.

    • Take the supernatant and adjust the pH to approximately 7.0 if necessary.

    • Condition the SPE cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of HPLC grade water. Do not allow the cartridge to dry out.

    • Load the sample: Load an appropriate volume of the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge: Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

    • Elute the analyte: Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL) for HPLC analysis.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for macrolide analysis.[2][5]

  • Mobile Phase: A mixture of acetonitrile and a buffer is typically used. For example, a mixture of acetonitrile and 0.05 M potassium phosphate buffer (pH adjusted to a specific value, e.g., 6.5) can be effective.[2] The exact ratio will need to be optimized for the best separation. A common starting point is a 40:60 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[2]

  • Column Temperature: Maintaining a constant column temperature, for instance, 30°C or 40°C, can improve peak shape and reproducibility.[1]

  • Detection Wavelength: Set the UV detector to a low wavelength, such as 210 nm, for optimal sensitivity for macrolides that lack strong chromophores.[2][6]

  • Injection Volume: Typically 10-20 µL.

3. Calibration and Quantification

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Typical HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M Potassium Phosphate Buffer (pH 6.5) (40:60, v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Detection Wavelength 210 nm[2][6]
Injection Volume 20 µL
Run Time Approximately 15 minutes

Table 2: Example Quantitative Data for this compound Calibration

Concentration (µg/mL)Peak Area (arbitrary units)
150,000
5255,000
10510,000
251,275,000
502,550,000
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

(Note: The data in Table 2 are representative and should be determined experimentally for each specific assay.)

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution & Reconstitution SPE->Elution HPLC_Injection HPLC Injection Elution->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

Chromatographic_Separation_Principle cluster_system Reversed-Phase HPLC System Mobile_Phase Mobile Phase (Polar) Acetonitrile/Buffer Analyte This compound (Moderately Polar) Mobile_Phase->Analyte Elution Stationary_Phase Stationary Phase (Nonpolar) C18 Column Eluted_Analyte Eluted Analyte to Detector Stationary_Phase->Eluted_Analyte Separation Analyte->Stationary_Phase Partitioning & Retention

Caption: Principle of this compound separation by RP-HPLC.

References

Application Notes and Protocols for Determining the Antibacterial Spectrum of Mycaminosyltylonolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycaminosyltylonolide, a precursor to the macrolide antibiotic tylosin, serves as a crucial scaffold for the development of novel antibacterial agents.[1][2] Understanding its intrinsic antibacterial spectrum is fundamental for guiding synthetic efforts and for the rational design of new derivatives with improved potency and broader activity. These application notes provide detailed protocols for determining the in vitro antibacterial spectrum of this compound using standardized assays.

Macrolide antibiotics, including this compound derivatives, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S ribosomal subunit in bacteria, obstructing the exit tunnel for newly synthesized peptides and, in some cases, interfering with peptide bond formation.[3][4][5] This mechanism of action is selective for bacterial ribosomes, accounting for their therapeutic utility.[6]

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[7][8] While this compound itself has a moderate spectrum of activity, primarily against Gram-positive bacteria, chemical modifications have led to derivatives with expanded activity against Gram-negative bacteria.[1][2]

Below is a summary of reported MIC values for a potent derivative of this compound, compound c9, as well as the parent compound, tylosin, for comparative purposes.[1]

Bacterial StrainThis compound Derivative (c9) MIC (µg/mL)Tylosin MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus ATCC 259230.5>32
Enterococcus faecalis ATCC 292121Not Reported
Gram-Negative Bacteria
Escherichia coli ATCC 259220.5>32
Stenotrophomonas maltophilia ATCC 178081Not Reported

Note: Data for the parent compound this compound is limited in publicly available literature, with a greater focus on its more active derivatives. The data for derivative c9 illustrates the potential for expanding the antibacterial spectrum.

Experimental Protocols

Accurate determination of the antibacterial spectrum relies on standardized and reproducible methods. The following are detailed protocols for key in vitro assays.

Broth Microdilution Assay for MIC Determination

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.[9][10]

Materials:

  • This compound (or derivative) stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures (e.g., ATCC quality control strains)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Protocol:

  • Preparation of Antimicrobial Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Inoculation:

    • Add 100 µL of the appropriate this compound dilution to each well of the 96-well plate.

    • Add 100 µL of the diluted bacterial suspension to each well.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity).

Agar Dilution Assay for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium, upon which the test bacteria are inoculated.[11][12]

Materials:

  • This compound (or derivative) stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (optional)

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of Agar Plates:

    • Prepare a series of dilutions of the this compound stock solution.

    • Add 2 mL of each antimicrobial dilution to 18 mL of molten MHA (cooled to 45-50°C) to create a series of agar plates with the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusted to a final concentration of 10⁴ CFU per spot.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with the bacterial suspension. An inoculum replicating apparatus can be used to test multiple strains simultaneously.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound on the agar plate that completely inhibits the growth of the bacteria.

Time-Kill Assay

This assay determines the rate of bacterial killing over time in the presence of an antimicrobial agent.[13][14][15]

Materials:

  • This compound (or derivative)

  • Bacterial cultures

  • CAMHB

  • Sterile test tubes

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Protocol:

  • Preparation:

    • Prepare tubes of CAMHB containing this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).

    • Include a growth control tube without the antibiotic.

    • Prepare a bacterial inoculum as described previously and dilute it to a starting concentration of approximately 5 x 10⁵ CFU/mL in each tube.

  • Incubation and Sampling:

    • Incubate the tubes in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates.

    • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of this compound.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) compared to the initial inoculum.[13]

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Macrolides, including this compound, bind to the 50S ribosomal subunit, blocking the nascent peptide exit tunnel and thereby inhibiting protein synthesis.

G Mechanism of Action of this compound cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel 30S_Subunit 30S Subunit mRNA mRNA Inhibition Protein Synthesis Inhibition Peptide_Exit_Tunnel->Inhibition Leads to This compound This compound This compound->50S_Subunit Binds to This compound->Peptide_Exit_Tunnel Blocks Growing_Peptide_Chain Growing Peptide Chain Growing_Peptide_Chain->Peptide_Exit_Tunnel Passes through

Caption: this compound inhibits bacterial protein synthesis.

Experimental Workflow: MIC Determination

The following workflow outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of this compound using broth microdilution.

G Workflow for Broth Microdilution MIC Assay Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the MIC of this compound.

Logical Relationships: Assay Selection Guide

The choice of assay depends on the specific research question being addressed.

G Assay Selection Guide Research_Question Research Question Potency Determine Potency (MIC)? Research_Question->Potency Killing_Rate Determine Rate of Killing? Research_Question->Killing_Rate Broth_Microdilution Broth Microdilution Potency->Broth_Microdilution Liquid Media Agar_Dilution Agar Dilution Potency->Agar_Dilution Solid Media Time_Kill_Assay Time-Kill Assay Killing_Rate->Time_Kill_Assay

Caption: Guide for selecting the appropriate antibacterial assay.

References

Application Notes & Protocols: Utilizing Mycaminosyltylonolide as a Precursor for Advanced Semi-Synthetic Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycaminosyltylonolide (OMT), a key intermediate in the biosynthesis of the 16-membered macrolide antibiotic tylosin, represents a valuable scaffold for the development of novel semi-synthetic antibiotics.[1] The growing challenge of antimicrobial resistance necessitates the exploration of new chemical entities with improved potency and expanded spectra of activity. OMT offers a versatile platform for chemical modification, allowing for the introduction of diverse functional groups to enhance its antibacterial properties, particularly against problematic Gram-negative pathogens.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of semi-synthetic antibiotics derived from this compound.

Key Chemical Modifications and Structure-Activity Relationships

Recent research has focused on modifying the C-20 and C-23 positions of the this compound core to generate derivatives with enhanced antibacterial activity and a broader spectrum.

C-20 Position Modification:

The introduction of triazole-containing moieties at the C-20 position has been shown to be a fruitful strategy. Specifically, derivatives incorporating a 3-quinolyl-1H-1,2,3-triazole group have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[2][3]

C-23 Position Modification:

The hydroxyl group at the C-23 position is another key site for modification. Replacement of this hydroxyl group with various substituents, including halo, aryl ether, thioether, azido, and amino groups via SN2 displacement reactions, has yielded derivatives with potent in vitro activity against a range of aerobic and anaerobic bacteria.[4][5][6]

Structure-Activity Relationship (SAR) Highlights:

  • 3-Quinoline Moiety: Plays a crucial role in conferring antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]

  • Triazole Configuration: The anti-triazole configuration appears to be important for antibacterial efficacy.[3]

  • N-Substitution: N-Methyl or N-Benzyl substitutions on the linker are more favorable than N-H substitution.[3]

  • Mycinose Removal: The absence of mycinose can lead to increased activity.[3]

  • C-23 Aromatic Amine Substitution: Introduction of an aromatic amine at the C-23 position can enhance activity against Gram-negative bacteria.[4]

Quantitative Data Summary

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in μg/mL) of key semi-synthetic derivatives of this compound against a panel of pathogenic bacteria.

Table 1: In Vitro Antibacterial Activity of C-20 Modified this compound Derivatives [3]

CompoundS. aureus ATCC29213S. aureus MRSAE. coli NIHJK. pneumoniae ATCC13883
OMT 1>64>64>64
2f 0.25>6448
2k 0.5>64816
Tylosin 123232
  • 2f : 20-deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide

  • 2k : 20-deoxy-20-{N-benzyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide

Table 2: Synthesis Yields of C-20 Triazole Derivatives [3]

CompoundYield (%)
2a 71
2b 87
2c 100
2d 100
2e 76
2f 96
2g 91
2h 90
2i 71
2j 87

Table 3: In Vitro Antibacterial Activity of a C-23 Modified this compound Derivative [4]

CompoundS. aureus ATCC29213E. coli ATCC25922
c9 0.50.5
  • c9 : A C-23 modified derivative with a specific (but structurally complex and not fully named in the abstract) amino group substitution.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of C-20 Triazole Derivatives of this compound [3]

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to synthesize triazole derivatives.

Workflow for Synthesis of C-20 Triazole Derivatives

G OMT OMT Intermediate1a Intermediate 1a (20-deoxy-20-propargylamino-OMT) OMT->Intermediate1a Reductive Amination Propargylamine Propargylamine Propargylamine->Intermediate1a FinalProduct Final Triazole Derivative (e.g., 2f) Intermediate1a->FinalProduct CuAAC Click Reaction Azide Aromatic Azide (e.g., 3-azidoquinoline) Azide->FinalProduct CuSO4_5H2O CuSO4·5H2O CuSO4_5H2O->FinalProduct SodiumAscorbate Sodium Ascorbate SodiumAscorbate->FinalProduct

Caption: Synthesis of C-20 triazole derivatives of OMT.

Materials:

  • 5-O-Mycaminosyltylonolide (OMT)

  • Propargylamine

  • Appropriate aromatic azide (e.g., 3-azidoquinoline)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 20-deoxy-20-propargylamino-5-O-mycaminosyltylonolide (Intermediate 1a): a. Dissolve OMT and propargylamine in methanol. b. Cool the solution to 0°C and add sodium borohydride portion-wise. c. Stir the reaction mixture at room temperature for the specified time (e.g., 2 hours). d. Quench the reaction by adding saturated aqueous NaHCO₃. e. Extract the aqueous layer with CH₂Cl₂. f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield intermediate 1a .

  • Synthesis of the Final Triazole Derivative (e.g., 2f): a. Dissolve intermediate 1a and the corresponding aromatic azide in a mixture of methanol and water. b. Add copper(II) sulfate pentahydrate and sodium ascorbate to the solution. c. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). d. Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. f. Purify the residue by silica gel column chromatography to obtain the final triazole derivative.

Protocol 2: General Procedure for the Synthesis of C-23 Modified Derivatives of this compound [4]

This protocol describes a multi-step synthesis involving reductive amination, an Appel reaction, and subsequent nucleophilic substitution.

Workflow for Synthesis of C-23 Modified Derivatives

G OMT OMT ReductiveAminationProduct Reductive Amination Product (a1-a3) OMT->ReductiveAminationProduct Reductive Amination SideChainAmine Side Chain Amine (e.g., Benzylamine) SideChainAmine->ReductiveAminationProduct AppelReactionProduct Appel Reaction Product (b1-b3) ReductiveAminationProduct->AppelReactionProduct Appel Reaction I2_PPh3 I2, PPh3 I2_PPh3->AppelReactionProduct FinalProduct Final C-23 Modified Derivative (c1-c45) AppelReactionProduct->FinalProduct Nucleophilic Substitution NucleophilicAmine Nucleophilic Amine NucleophilicAmine->FinalProduct K2CO3 K2CO3 K2CO3->FinalProduct

Caption: Synthesis of C-23 modified derivatives of OMT.

Materials:

  • 5-O-Mycaminosyltylonolide (OMT)

  • Side chain amines (e.g., benzylamine)

  • Iodine (I₂)

  • Triphenylphosphine (PPh₃)

  • Acetonitrile

  • Various amines for nucleophilic substitution

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Reductive Amination (Compounds a1-a3): a. Perform a reductive amination reaction between OMT and the desired side chain amine to yield compounds a1-a3 .

  • Appel Reaction (Compounds b1-b3): a. React compounds a1-a3 with iodine and triphenylphosphine in an Appel reaction to convert the C-23 hydroxyl group into an iodide, yielding compounds b1-b3 .

  • Nucleophilic Substitution (Compounds c1-c45): a. Dissolve compounds b1-b3 in acetonitrile. b. Add the desired amine and potassium carbonate. c. Heat the reaction in a sealed tube at 120°C to obtain the final C-23 modified derivatives c1-c45 . d. Purify the final products using appropriate chromatographic techniques.

Protocol 3: In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Workflow for MIC Determination

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis CompoundPrep Prepare serial dilutions of test compounds in 96-well plates Inoculation Inoculate wells with bacterial suspension CompoundPrep->Inoculation InoculumPrep Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) InoculumPrep->Inoculation Incubate Incubate plates at 37°C for 18-24 hours Inoculation->Incubate ReadResults Visually inspect for bacterial growth (turbidity) Incubate->ReadResults DetermineMIC MIC = Lowest concentration with no visible growth ReadResults->DetermineMIC

Caption: Workflow for MIC determination via broth microdilution.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: a. Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). b. Perform two-fold serial dilutions of the compounds in CAMHB directly in the 96-well plates.

  • Preparation of Bacterial Inoculum: a. Culture the bacterial strains overnight on appropriate agar plates. b. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: a. Inoculate each well of the microtiter plates containing the compound dilutions with the bacterial suspension. b. Include positive (bacteria only) and negative (broth only) controls. c. Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a promising and versatile precursor for the development of new semi-synthetic antibiotics. The strategic modification at the C-20 and C-23 positions has been shown to yield derivatives with enhanced antibacterial activity and a broader spectrum, including activity against Gram-negative pathogens. The protocols and data presented herein provide a foundation for researchers to further explore the chemical space around the this compound scaffold in the ongoing search for novel antimicrobial agents.

References

Application Notes and Protocols for Cell-Free Studies of Mycaminosyltylonolide Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-free systems for the study of mycaminosyltylonolide biosynthesis, a key intermediate in the production of the macrolide antibiotic tylosin. Cell-free approaches offer unprecedented control and accessibility for dissecting complex biosynthetic pathways, enabling rapid prototyping of enzymes and pathways, and facilitating the production of novel antibiotic derivatives.

Introduction to this compound and Cell-Free Systems

This compound is a crucial intermediate in the biosynthetic pathway of tylosin, a 16-membered macrolide antibiotic produced by the bacterium Streptomyces fradiae. The biosynthesis of tylosin from its precursor, tylactone, involves a series of enzymatic modifications, including glycosylation and oxidation steps. Understanding these steps at a molecular level is essential for improving tylosin production and for the engineered biosynthesis of novel macrolide antibiotics.

Cell-free systems, which utilize cellular machinery without intact cells, have emerged as powerful platforms for synthetic biology and metabolic engineering.[1][2] They offer several advantages over in vivo systems, including the circumvention of cell wall permeability issues, direct access to and manipulation of the reaction environment, and the ability to express and study toxic proteins.

Application 1: Elucidation of the this compound Biosynthetic Pathway

Cell-free systems are ideally suited for the step-by-step reconstitution of biosynthetic pathways. By individually expressing and combining the relevant enzymes from the tylosin biosynthetic gene cluster of S. fradiae, researchers can validate the function of each enzyme and elucidate the precise sequence of reactions leading to this compound.

Experimental Workflow: Pathway Reconstitution

experimental_workflow cluster_dna DNA Templates cluster_cfps Cell-Free Protein Synthesis cluster_reconstitution In Vitro Reconstitution cluster_analysis Analysis dna_tylM1 tylM1 (glycosyltransferase) cfps Streptomyces Cell-Free Extract dna_tylM1->cfps dna_tylH tylH (P450 monooxygenase) dna_tylH->cfps dna_tylI tylI (cytochrome P450) dna_tylI->cfps reconstitution Reaction Mix + Tylactone + TDP-mycaminose cfps->reconstitution Expressed Enzymes analysis LC-MS/MS Analysis reconstitution->analysis Reaction Products

Caption: Experimental workflow for the cell-free reconstitution of this compound biosynthesis.

Application 2: Enzyme Characterization and Engineering

The open nature of cell-free systems allows for the detailed kinetic characterization of individual enzymes in the this compound pathway. Furthermore, these systems can be used for high-throughput screening of engineered enzyme variants with improved activity, stability, or altered substrate specificity.

Quantitative Data Summary

Precursor AdministeredProduct FormedBioconversion Efficiency (%)Reference Strain
TylactoneO-MycaminosyltylonolideHigh (not quantified)S. fradiae mutant
O-MycaminosyltylonolideTylosin~60-80% (at low concentrations)S. fradiae mutant
MacrocinTylosinHighS. fradiae (cell-free extract)
DemethylmacrocinMacrocinHighS. fradiae (cell-free extract)

Note: The bioconversion efficiencies are highly dependent on the specific mutant strain and experimental conditions. These values are indicative and sourced from descriptive literature.[3]

Protocols

Protocol 1: Preparation of Streptomyces Cell-Free Extract

This protocol is adapted from a high-yield Streptomyces venezuelae cell-free protein synthesis system and can be optimized for S. fradiae.[4][5][6]

Materials:

  • Streptomyces fradiae strain

  • GYM medium

  • S30A buffer (10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)₂, 60 mM KOAc, 2 mM DTT)

  • S30B buffer (10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)₂, 60 mM KOAc, 2 mM DTT, 0.5% (w/v) Brij-58)

  • Bead beater and glass beads (0.1 mm diameter)

  • High-speed centrifuge

Procedure:

  • Inoculate a 50 mL seed culture of S. fradiae in GYM medium and grow at 28°C with shaking for 48 hours.

  • Inoculate a larger production culture with the seed culture and grow to mid-to-late exponential phase.

  • Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet three times with ice-cold S30A buffer.

  • Resuspend the cell pellet in 1 mL of S30A buffer per gram of wet cell paste.

  • Lyse the cells by bead beating. Perform short bursts of 30 seconds with 1-minute cooling intervals on ice to prevent overheating.

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant (this is the S30 extract).

  • Perform a run-off reaction by incubating the S30 extract at 28°C for 60 minutes to degrade endogenous mRNA and nucleic acids.

  • Dialyze the extract against S30B buffer overnight at 4°C.

  • Aliquot the final cell-free extract, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Reconstitution of this compound Biosynthesis

Materials:

  • Prepared S. fradiae cell-free extract

  • Plasmid DNA encoding the required biosynthetic enzymes (tylM1, tylH, tylI)

  • Amino acid solution

  • Energy solution (e.g., ATP, GTP, CTP, UTP, creatine phosphate, creatine kinase)

  • Tylactone (substrate)

  • TDP-mycaminose (sugar donor)

  • Reaction buffer (e.g., HEPES-based)

Procedure:

  • Set up the cell-free protein synthesis reaction by combining the cell-free extract, energy solution, amino acids, and plasmid DNA for the biosynthetic enzymes.

  • Incubate the reaction at 28°C for 3-4 hours to allow for protein expression.

  • Initiate the biosynthetic reaction by adding tylactone and TDP-mycaminose to the reaction mixture.

  • Continue the incubation at 28°C for 12-24 hours.

  • Quench the reaction by adding an equal volume of a solvent such as ethyl acetate.

  • Extract the organic phase containing the macrolide products.

  • Analyze the extracted products by LC-MS/MS to identify and quantify this compound.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound from tylactone is a multi-step process involving glycosylation and subsequent oxidations.

mycaminosyltylonolide_pathway Tylactone Tylactone OMT O-Mycaminosyltylactone Tylactone->OMT TylM1 (Glycosyltransferase) + TDP-mycaminose DMT Demycinosyltylosin OMT->DMT TylH (P450 monooxygenase) This compound This compound DMT->this compound TylI (Cytochrome P450)

Caption: Key enzymatic steps in the biosynthesis of this compound from tylactone.

Logical Relationship of Cell-Free System Components

A successful cell-free biosynthesis experiment relies on the proper integration of several key components.

logical_relationship CF_System Cell-Free System Extract S. fradiae Extract CF_System->Extract Energy Energy Source CF_System->Energy Substrates Substrates CF_System->Substrates Product This compound Extract->Product Energy->Product DNA Enzyme DNA DNA->Product Substrates->Product CF_SYSTEM CF_SYSTEM CF_SYSTEM->DNA

Caption: Interdependence of components in a cell-free this compound biosynthesis system.

By leveraging these protocols and understanding the underlying biosynthetic pathways, researchers can effectively utilize cell-free systems to advance the study of this compound and engineer novel macrolide antibiotics.

References

Application Notes & Protocols: Experimental Design for Testing Mycaminosyltylonolide Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing preclinical animal studies to evaluate the in vivo efficacy of Mycaminosyltylonolide, a 16-membered macrolide antibiotic. The protocols outlined below are intended to serve as a guide and should be adapted based on specific research questions, target pathogens, and institutional animal care and use committee (IACUC) guidelines.

Introduction to this compound

This compound is a macrolide antibiotic that exerts its antibacterial effect by inhibiting protein synthesis.[1][2] It binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl-tRNA and thereby halting peptide chain elongation.[2] This mechanism of action is characteristic of macrolide antibiotics.[2] Research into derivatives of 5-O-mycaminosyltylonolide has shown potential for a broad spectrum of activity against both Gram-positive and some Gram-negative bacteria.[3]

Key Considerations for In Vivo Efficacy Studies

Successful in vivo evaluation of this compound requires careful consideration of the following:

  • Selection of Animal Model: The choice of animal model is critical and should be relevant to the intended clinical application. Murine models are commonly used for initial efficacy testing due to their well-characterized genetics, availability, and relative cost-effectiveness.

  • Pathogen Selection: The bacterial strain(s) used for infection should be well-characterized, with known susceptibility to this compound (determined through in vitro testing). The use of clinically relevant and, where appropriate, drug-resistant strains is encouraged.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the PK/PD profile of this compound is essential for designing rational dosing regimens.[4][5] For time-dependent antibiotics like macrolides, the primary PK/PD index is the percentage of the dosing interval that the drug concentration remains above the Minimum Inhibitory Concentration (%T > MIC).[4]

  • Efficacy Endpoints: Primary efficacy endpoints typically include a reduction in bacterial burden (colony-forming units, CFU) in target tissues (e.g., lungs, spleen, blood) and/or an increase in animal survival. Secondary endpoints may include changes in clinical signs of disease, inflammatory markers, or histopathological improvements.

Experimental Protocols

This protocol describes a general method for determining the 50% effective dose (ED50) of this compound in a murine systemic infection model.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old, of a single-sex.

  • Log-phase culture of the test bacterium (e.g., Staphylococcus aureus, Streptococcus pneumoniae).

  • This compound, formulation suitable for the chosen route of administration.

  • Vehicle control (e.g., sterile saline, PBS with a solubilizing agent).

  • Syringes and needles for injection.

  • Apparatus for euthanasia (e.g., CO2 chamber).

  • Sterile instruments for tissue harvesting.

  • Phosphate-buffered saline (PBS) for tissue homogenization.

  • Tryptic Soy Agar (TSA) or other appropriate growth medium plates.

  • Incubator.

Procedure:

  • Infection:

    • Prepare an inoculum of the test bacterium to a predetermined concentration (e.g., 1 x 10^7 CFU/mL). The exact concentration should be determined in pilot studies to induce a non-lethal but robust infection.

    • Infect mice via the intraperitoneal (IP) or intravenous (IV) route with a defined volume of the bacterial suspension (e.g., 0.1 mL).

  • Treatment:

    • At a specified time post-infection (e.g., 1 or 2 hours), randomly assign mice to treatment groups (n=8-10 mice per group).

    • Administer this compound at various doses (e.g., 1, 5, 10, 25, 50 mg/kg) via the desired route (e.g., oral gavage, subcutaneous injection). Include a vehicle control group.

  • Endpoint Analysis:

    • At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize the mice.

    • Aseptically harvest target organs (e.g., spleen, liver, lungs).

    • Homogenize the tissues in a known volume of sterile PBS.

    • Perform serial dilutions of the tissue homogenates and plate onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU per gram of tissue.

  • Data Analysis:

    • Calculate the mean log10 CFU/gram of tissue for each treatment group.

    • Determine the ED50 by plotting the log10 CFU reduction against the dose of this compound and fitting the data to a dose-response curve.

This protocol is designed to evaluate the efficacy of this compound in a model of respiratory tract infection.

Materials:

  • Same as Protocol 1, with the addition of an aerosol infection chamber or an intranasal administration setup.

Procedure:

  • Infection:

    • Anesthetize mice lightly (e.g., with isoflurane).

    • Instill a defined volume (e.g., 50 µL) of the bacterial suspension (e.g., Streptococcus pneumoniae) intranasally. Alternatively, use an aerosol exposure system for a more uniform lung infection.

  • Treatment:

    • Begin treatment at a specified time post-infection (e.g., 4 or 6 hours).

    • Administer this compound or vehicle control at the desired dose and route for a specified duration (e.g., once or twice daily for 3-5 days).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Harvest the lungs aseptically.

    • Homogenize the lungs and determine the bacterial load (CFU/gram) as described in Protocol 1.

This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound in mice.

Materials:

  • Specific pathogen-free mice (e.g., CD-1 or BALB/c).

  • This compound.

  • Vehicle control.

  • Blood collection tubes (e.g., with EDTA or heparin).

  • Centrifuge.

  • Analytical equipment for drug quantification (e.g., LC-MS/MS).

Procedure:

  • Dosing:

    • Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage, IV).

  • Blood Sampling:

    • Collect blood samples from a subset of mice (n=3-4 per time point) at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood can be collected via retro-orbital bleeding, submandibular bleeding, or terminal cardiac puncture.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Drug Quantification:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vivo Efficacy of this compound in a Murine Systemic Infection Model

Treatment GroupDose (mg/kg)Mean Log10 CFU/gram Spleen (± SD)Log10 Reduction vs. Vehicle
Vehicle Control06.5 (± 0.4)-
This compound55.2 (± 0.5)1.3
This compound104.1 (± 0.6)2.4
This compound253.0 (± 0.7)3.5
This compound50<2.0>4.5

Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose

ParameterValue (Mean ± SD)
Dose (mg/kg)25
Cmax (µg/mL)2.8 (± 0.6)
Tmax (h)1.5 (± 0.5)
AUC0-24h (µg*h/mL)18.5 (± 3.2)
t1/2 (h)4.2 (± 0.9)

Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Endpoint Analysis cluster_results Data Interpretation prep_animal Acclimatize Animals infection Induce Infection in Animal Model prep_animal->infection prep_pathogen Prepare Bacterial Inoculum prep_pathogen->infection prep_drug Prepare this compound Formulation treatment Administer this compound or Vehicle prep_drug->treatment infection->treatment euthanasia Euthanize Animals at Predetermined Time treatment->euthanasia harvest Harvest Target Tissues euthanasia->harvest bacterial_load Determine Bacterial Load (CFU) harvest->bacterial_load pk_analysis Pharmacokinetic Analysis (for PK studies) harvest->pk_analysis data_analysis Statistical Analysis bacterial_load->data_analysis pk_analysis->data_analysis efficacy_determination Determine Efficacy (e.g., ED50) data_analysis->efficacy_determination

Caption: General workflow for in vivo efficacy testing of this compound.

signaling_pathway ribosome Bacterial 50S Ribosomal Subunit ribosome->inhibition This compound This compound This compound->ribosome Binds to Exit Tunnel trna Peptidyl-tRNA trna->ribosome protein_synthesis Protein Synthesis inhibition->protein_synthesis Blocks Translocation

Caption: Mechanism of action of this compound.

logical_relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_pkpd PK/PD Integration cluster_outcome Therapeutic Outcome pk Drug Concentration over Time (Cmax, AUC, t1/2) pkpd_index Time-Dependent Killing (%T > MIC) pk->pkpd_index pd Antimicrobial Effect (MIC) pd->pkpd_index outcome Optimal Dosing Regimen (Maximizes Efficacy, Minimizes Resistance) pkpd_index->outcome

Caption: Relationship between PK/PD parameters for optimizing this compound therapy.

References

Application Notes and Protocols for the Crystallization of Mycaminosyltylonolide for X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for obtaining single crystals of mycaminosyltylonolide suitable for X-ray diffraction analysis. High-quality crystals are a prerequisite for elucidating the three-dimensional atomic structure of this macrolide antibiotic. This structural information is invaluable for understanding its mechanism of action, and for guiding the rational design of novel derivatives with improved efficacy and resistance profiles.

This compound, a derivative of the 16-membered macrolide antibiotic tylosin, functions by binding to the bacterial ribosome and inhibiting protein synthesis.[1] Structural analysis via X-ray crystallography can reveal the precise interactions between the antibiotic and its ribosomal target, offering insights into overcoming bacterial resistance.

While specific crystallization data for this compound is not extensively published, successful crystallization of related macrolides and their complexes with bacterial ribosomes provides a strong foundation for developing effective protocols. The following methodologies are compiled from established techniques for similar compounds and are intended to serve as a robust starting point for the crystallization of this compound and its derivatives.

Experimental Protocols

Two primary methods are presented: Vapor Diffusion, which is well-suited for initial screening and optimization, and Dilution Crystallization, which can be effective for scaling up crystallization of small molecules.

Protocol 1: Vapor Diffusion Crystallization

This is the most common method for screening a wide range of crystallization conditions and is highly recommended for initial trials with this compound. The principle involves the slow equilibration of a drop containing the macrolide and a precipitant solution with a larger reservoir of the same precipitant at a higher concentration. This gradual increase in the concentration of the macrolide and precipitant in the drop promotes the formation of well-ordered crystals.

Materials:

  • This compound (high purity, >98%)

  • Anhydrous ethanol or Dimethyl sulfoxide (DMSO) for stock solution

  • Crystallization screening kits (e.g., Hampton Research, Qiagen)

  • 24- or 96-well crystallization plates (sitting or hanging drop)

  • Sealing tape or coverslips

  • Micropipettes

  • Microscope with polarizing capabilities

Methodology:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a minimal amount of anhydrous ethanol or DMSO to create a concentrated stock solution (e.g., 20-50 mg/mL).

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Setting up Crystallization Plates (Sitting Drop Method):

    • Pipette 50-100 µL of the precipitant solution from a crystallization screen into the reservoir of each well in the crystallization plate.

    • In the smaller, central post of the well, pipette 1 µL of the this compound stock solution.

    • Add 1 µL of the reservoir solution to the 1 µL drop of this compound solution. Mix gently by pipetting up and down.

    • Carefully seal the wells with clear sealing tape to create an airtight environment.

  • Incubation and Monitoring:

    • Incubate the plates at a stable temperature, typically 4°C or 20°C. Temperature can be a critical variable to screen.

    • Monitor the drops regularly (daily for the first few days, then weekly) under a microscope for crystal growth. Note any changes, such as precipitation, phase separation, or the formation of microcrystals.

    • Good quality crystals should be clear, have well-defined edges, and extinguish light when viewed under cross-polarized light.[2]

  • Optimization:

    • If initial screens yield promising "hits" (e.g., microcrystals, crystalline precipitate), further optimization is required.

    • Vary the pH, the concentration of the precipitant, and the concentration of this compound around the initial hit conditions to improve crystal size and quality.[3]

Protocol 2: Dilution Crystallization

This method is particularly useful for small molecules and is based on decreasing the solubility of the compound by the slow addition of an anti-solvent. The following protocol is adapted from optimized conditions for the related macrolide, tylosin.

Materials:

  • This compound

  • Acetone (solvent)

  • Deionized water (anti-solvent)

  • Stirred vessel or crystallizer

  • Syringe pump for controlled addition of anti-solvent

  • Crystal seeds (optional, can be generated from initial vapor diffusion trials)

Methodology:

  • Preparation of Saturated Solution:

    • Prepare a solution of this compound in acetone at a concentration approaching saturation at the desired crystallization temperature (e.g., 40°C).

  • Crystallization:

    • Transfer the solution to a stirred vessel and maintain the temperature at 40°C with gentle agitation (e.g., 250 rpm).

    • If using seeds, add a small amount of finely crushed this compound crystals (e.g., 0.5% w/w) to the solution to promote nucleation.

    • Slowly add deionized water (the anti-solvent) to the acetone solution using a syringe pump at a controlled rate (e.g., 0.3-0.9 mL/min). The recommended mass ratio of water to acetone is approximately 4:1.[4]

    • The slow addition of water will decrease the solubility of the this compound, leading to supersaturation and crystal growth.

  • Aging and Harvesting:

    • Once the anti-solvent addition is complete, allow the crystal slurry to age for an extended period (e.g., 12 hours) under continued stirring and constant temperature to allow the crystals to grow and mature.[4]

    • Harvest the crystals by filtration and wash with a small amount of the final solvent/anti-solvent mixture.

    • Dry the crystals under vacuum.

Data Presentation

The following table summarizes quantitative data from the crystallization of the related macrolide tylosin and the co-crystallization of erythromycin with the T. thermophilus ribosome. These values can serve as a benchmark for developing crystallization strategies for this compound.

ParameterTylosin (Dilution Crystallization)[4]Erythromycin-Ribosome Complex (Vapor Diffusion)[5]
Method Dilution CrystallizationSitting Drop Vapor Diffusion
Solvent/Anti-solvent Acetone / Water (1:4 mass ratio)Not applicable
Precipitant Not applicable2.9% (w/v) PEG-20K, 7-12% (v/v) MPD
Buffer Not applicable100 mM Tris-HCl (pH 7.6), 100-200 mM Arginine
Temperature 40°C19°C
Seeding 0.5% (mass fraction)Not specified
Agitation Speed 250 r/minNot applicable
Aging Time 12 hoursNot applicable
Diffraction Resolution Not applicable2.89 Å

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the co-crystallization of a macrolide antibiotic, such as this compound, with its bacterial ribosome target for structural analysis by X-ray diffraction. This process is crucial for understanding the drug's mechanism of action at an atomic level.

Macrolide_Ribosome_Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Purify_Ribosome Purify 70S Ribosome Subunits Form_Complex Form Ribosome-Macrolide Complex in Buffer Purify_Ribosome->Form_Complex Prepare_Macrolide Prepare High-Purity This compound Prepare_Macrolide->Form_Complex Screen_Conditions Screen Crystallization Conditions (Vapor Diffusion) Form_Complex->Screen_Conditions Optimize_Hits Optimize Promising Conditions (pH, [Precipitant]) Screen_Conditions->Optimize_Hits Grow_Crystals Grow Diffraction-Quality Crystals Optimize_Hits->Grow_Crystals Harvest_Cryoprotect Harvest and Cryo-protect Crystals Grow_Crystals->Harvest_Cryoprotect Collect_Data Collect X-ray Diffraction Data Harvest_Cryoprotect->Collect_Data Solve_Structure Solve and Refine 3D Structure Collect_Data->Solve_Structure

Caption: Workflow for Macrolide-Ribosome Co-crystallization and Structure Determination.

References

Troubleshooting & Optimization

Challenges in the chemical synthesis of Mycaminosyltylonolide derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Mycaminosyltylonolide (OMT) derivatives.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of OMT derivatives in a question-and-answer format.

Issue 1: Low Yield in Reductive Amination at the C-20 Aldehyde

  • Question: I am experiencing low yields during the reductive amination of the C-20 aldehyde of 5-O-Mycaminosyltylonolide. What are the potential causes and solutions?

  • Answer: Low yields in this reaction are often attributed to several factors:

    • Suboptimal pH: The formation of the imine intermediate is pH-sensitive. Acidic conditions (pH ~4-6) are generally required to facilitate the dehydration step. However, strongly acidic conditions can lead to the degradation of the macrolide lactone ring.[1]

      • Solution: Carefully control the pH of the reaction mixture. The use of a mild acid catalyst, such as acetic acid, is recommended.[2] A stepwise procedure, where the imine is formed first before the addition of the reducing agent, can sometimes improve yields.

    • Choice of Reducing Agent: The reducing agent must be capable of selectively reducing the imine in the presence of the aldehyde.

      • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used and effective reducing agent for this transformation as it is mild and selective.[2][3] Sodium cyanoborohydride (NaBH₃CN) is another option, but care must be taken due to its toxicity.[3]

    • Reaction Conditions: Temperature and reaction time can significantly impact the yield.

      • Solution: The reaction is typically carried out at room temperature.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid the formation of byproducts.

Issue 2: Poor Selectivity in Modifying Hydroxyl Groups

  • Question: I am struggling with the selective protection or modification of the various hydroxyl groups on the this compound scaffold. How can I improve selectivity?

  • Answer: The this compound core possesses multiple hydroxyl groups with varying reactivity, making selective modification challenging.[4][5] An effective strategy involves a combination of protecting groups and controlled reaction conditions.

    • Protecting Group Strategy: Employing an orthogonal protecting group strategy is crucial.[6] This involves using protecting groups that can be removed under different conditions, allowing for the sequential modification of specific hydroxyl groups.

      • Solution: For instance, silyl ethers (e.g., TBS, TIPS) can be used to protect sterically accessible hydroxyls, while other groups like acetyl or benzyl ethers can be employed for others. The choice of protecting group will depend on the specific hydroxyl group being targeted and the reaction conditions of subsequent steps.

    • Steric Hindrance: The steric environment around each hydroxyl group differs, which can be exploited for selective reactions.

      • Solution: Bulky reagents will preferentially react with the less sterically hindered hydroxyl groups. For example, the C-2' and C-4' hydroxyls on the mycaminose sugar are often more accessible than those on the macrolactone ring.

    • Reactivity Differences: The primary hydroxyl at C-23 is generally more reactive than the secondary hydroxyls on the lactone ring.

      • Solution: By using a limited amount of reagent and controlling the reaction temperature, it is often possible to achieve selective modification at the C-23 position.

Issue 3: Difficulty in Purifying Polar Derivatives

  • Question: My synthesized this compound derivatives are highly polar, making purification by standard silica gel chromatography difficult. What purification techniques are recommended?

  • Answer: The polar nature of many OMT derivatives, especially those with additional amino or hydroxyl groups, can lead to poor separation and recovery on standard silica gel.

    • Reversed-Phase Chromatography: This is often a more suitable technique for polar compounds.

      • Solution: Utilize a C18 or C8 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or a buffer.[7]

    • Ion-Exchange Chromatography: For derivatives with ionizable groups (e.g., amines), ion-exchange chromatography can be very effective.

      • Solution: Anion or cation exchange resins can be used to separate charged molecules from neutral or oppositely charged impurities.

    • Preparative HPLC: High-performance liquid chromatography (HPLC) on a preparative scale offers high resolution and is well-suited for the purification of complex mixtures of polar macrolides.[7]

Frequently Asked Questions (FAQs)

Synthesis & Reaction Mechanisms

  • What is the role of a copper catalyst in the "click chemistry" synthesis of triazole-containing this compound derivatives?

    • The copper(I) catalyst is essential for the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,4-disubstituted triazole.[8][9][10][11][12] This reaction is highly efficient and regioselective, making it a powerful tool for introducing diverse functionalities onto the macrolide scaffold.[2]

  • How can I introduce an amine functionality at the C-23 position?

    • A common method is to first convert the C-23 hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine or an azide which can then be reduced.[13] Alternatively, an Appel reaction can be used to convert the alcohol to a halide, which is then displaced by an amine.[13]

Protecting Groups

  • What are some common protecting groups for the hydroxyl groups of this compound and under what conditions are they removed?

    • Silyl ethers (e.g., TBDMS, TIPS): These are commonly used for their stability and are typically removed with fluoride reagents like TBAF.

    • Acetyl (Ac): Often used to protect amines or hydroxyls and can be removed under basic conditions (e.g., K₂CO₃ in methanol).

    • Benzyl (Bn): A robust protecting group that is stable to a wide range of conditions and is typically removed by hydrogenolysis.

Purification & Characterization

  • What are the key NMR signals to confirm the successful derivatization of this compound?

    • The specific NMR signals will depend on the derivative synthesized. However, you should look for the appearance of new signals corresponding to the introduced moiety and shifts in the signals of protons and carbons adjacent to the modification site. For example, modification at the C-20 aldehyde will result in the disappearance of the aldehyde proton signal (~9.7 ppm) and the appearance of new signals for the introduced group. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for complete structural elucidation.[14]

  • What are the typical mobile phases used for HPLC analysis of this compound derivatives?

    • For reversed-phase HPLC, a gradient of water and acetonitrile or methanol is commonly used. The addition of a small amount of an acid (e.g., 0.1% formic acid) or a buffer is often necessary to achieve good peak shape for amine-containing derivatives.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for C-20 Triazole Derivative Synthesis via Click Chemistry

EntryAlkyneAzideCatalyst SystemSolventYield (%)Reference
1Propargylamine derivative of OMTBenzyl azideCuI, DIPEACH₂Cl₂71[2]
2Propargylamine derivative of OMTAdamantyl azideCuI, DIPEACH₂Cl₂87[2]
3Propargylamine derivative of OMTPhenyl azideCuI, DIPEACH₂Cl₂100[2]
4Propargylamine derivative of OMT3-Quinolyl azideCuI, DIPEACH₂Cl₂96[2]

Table 2: Reductive Amination of OMT - Reagents and Yields

EntryAmineReducing AgentSolventYield (%)Reference
1MethylamineNaBH(OAc)₃1,2-Dichloroethane>90 (crude)[2]
2Various primary and secondary aminesNaBH(OAc)₃1,2-DichloroethaneNot specified[2]
3Side chains 1-3Not specifiedNot specifiedNot specified[13]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination at C-20 of 5-O-Mycaminosyltylonolide [2]

  • Dissolve 5-O-Mycaminosyltylonolide (1.0 equiv.) in 1,2-dichloroethane (to a concentration of 0.1 M).

  • Add the desired amine (1.5 equiv.).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.).

  • Add acetic acid (3.0 equiv.).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with chloroform (CHCl₃) (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [8][10]

  • Dissolve the alkyne-functionalized this compound derivative (1.0 equiv.) and the corresponding azide (1.1-1.5 equiv.) in a suitable solvent (e.g., a mixture of t-BuOH and H₂O).

  • Prepare a fresh solution of sodium ascorbate (0.2-0.5 equiv.) in water.

  • Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 equiv.) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

troubleshooting_workflow start Low Yield in Synthesis reaction_type Identify Reaction Type start->reaction_type reductive_amination Reductive Amination reaction_type->reductive_amination C-20 Aldehyde click_chemistry Click Chemistry reaction_type->click_chemistry Triazole Formation protection_deprotection Protection/Deprotection reaction_type->protection_deprotection Hydroxyl Modification check_ra_reagents Check Reagents: - Amine purity - Reducing agent activity reductive_amination->check_ra_reagents check_ra_conditions Check Conditions: - pH (mildly acidic) - Temperature (RT) reductive_amination->check_ra_conditions check_cc_catalyst Check Catalyst: - Copper(I) source - Ligand presence click_chemistry->check_cc_catalyst check_cc_reagents Check Reagents: - Alkyne and azide purity - Degassed solvents click_chemistry->check_cc_reagents check_pg_stability Verify Protecting Group Stability to Reaction Conditions protection_deprotection->check_pg_stability check_deprotection_completeness Confirm Complete Deprotection (TLC/LC-MS) protection_deprotection->check_deprotection_completeness optimize Optimize and Repeat check_ra_reagents->optimize check_ra_conditions->optimize check_cc_catalyst->optimize check_cc_reagents->optimize check_pg_stability->optimize check_deprotection_completeness->optimize

Caption: Troubleshooting workflow for low yields in OMT derivative synthesis.

protecting_group_strategy omt This compound (OMT) (Multiple -OH groups) decision_point Desired Modification Site? omt->decision_point c23_oh C-23 Primary -OH decision_point->c23_oh lactone_oh Lactone Secondary -OHs decision_point->lactone_oh sugar_oh Mycaminose -OHs decision_point->sugar_oh protect_others_c23 Protect Lactone & Sugar -OHs (e.g., Silyl ethers, Acetals) c23_oh->protect_others_c23 protect_c23_sugar Protect C-23 & Sugar -OHs (e.g., with bulky reagents) lactone_oh->protect_c23_sugar protect_c23_lactone Protect C-23 & Lactone -OHs sugar_oh->protect_c23_lactone modify_c23 Modify Free C-23 -OH protect_others_c23->modify_c23 deprotection Deprotection modify_c23->deprotection modify_lactone Modify Free Lactone -OH protect_c23_sugar->modify_lactone modify_lactone->deprotection modify_sugar Modify Free Sugar -OH protect_c23_lactone->modify_sugar modify_sugar->deprotection

Caption: Decision-making for selective hydroxyl group modification.

References

Optimizing fermentation conditions for increased Mycaminosyltylonolide production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for increased Mycaminosyltylonolide (OMT) production.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OMT)?

A1: this compound, often abbreviated as OMT, is a key intermediate in the biosynthesis of tylosin, a 16-membered macrolide antibiotic produced by the bacterium Streptomyces fradiae.[1] It is the precursor to which the neutral sugar 6-deoxy-D-allose is added to form demethyllactenocin.[1][2] OMT is also a valuable starting material for the semi-synthesis of novel macrolide derivatives with potentially enhanced or expanded antibacterial activity.[3][4]

Q2: What are the primary factors influencing OMT production yield?

A2: The final yield of OMT is influenced by a combination of genetic and environmental factors. Key areas for optimization include the composition of the fermentation medium (carbon, nitrogen, and mineral sources), physical parameters (pH, temperature, aeration, and agitation), the supply of biosynthetic precursors, and the genetic regulation of the tylosin pathway.[5][6][7]

Q3: How can I increase the supply of precursors for OMT biosynthesis?

A3: Increasing precursor availability is a critical strategy for enhancing the production of polyketide-based antibiotics like OMT.[8] This can be achieved by:

  • Supplementing the medium: Adding precursors such as propionate, acetate, or butyrate to the fermentation broth can boost the pool of building blocks for the polyketide synthase (PKS) machinery.[9]

  • Genetic Engineering: Overexpressing genes involved in the synthesis of key precursors, such as acetyl-CoA carboxylase and propionyl-CoA carboxylase, can increase the intracellular supply.[8]

Q4: What is the role of regulatory genes like tylS, tylR, and tylU in production?

A4: These genes form a regulatory cascade essential for the activation of the tylosin biosynthetic (tyl) gene cluster in S. fradiae. TylS is a primary activator that, along with a helper protein TylU, promotes the expression of tylR.[5] TylR is the pathway-specific activator that directly turns on the transcription of the structural genes required for OMT and tylosin synthesis.[5] Engineering the expression of these activators can be a powerful tool to increase production. Targeted disruption of tylU has been shown to reduce tylosin yields by approximately 80%.[5]

Troubleshooting Guide

Problem: Low or No Production of OMT

Possible Cause 1: Suboptimal Fermentation Medium The composition of the culture medium is crucial for both cell growth and secondary metabolite production. An imbalance in carbon, nitrogen, or essential minerals can severely limit yield.[6][10]

Solution: Systematically optimize the medium components. Start with a known production medium and vary the concentration of key components one at a time (OFAT) or use a statistical approach like Response Surface Methodology (RSM) for more comprehensive optimization.[6][11]

Table 1: Common Medium Components for Streptomyces Fermentation and Suggested Ranges for Optimization

Component Category Example Components Typical Starting Concentration Optimization Range Reference
Carbon Source Dextrin, Glucose, Glycerol, Soluble Starch 20 - 40 g/L 10 - 60 g/L [10][12]
Nitrogen Source Peptone, Yeast Extract, Soybean Meal, Casein 10 - 20 g/L 5 - 30 g/L [10][12]
Phosphate Source K₂HPO₄, KH₂PO₄ 0.5 - 1.0 g/L 0.1 - 2.0 g/L [12]

| Trace Minerals | MgSO₄·7H₂O, FeSO₄·7H₂O, MnCl₂·4H₂O | 0.5 - 1.0 g/L | 0.2 - 2.0 g/L |[10] |

G cluster_ofat OFAT Path cluster_rsm RSM Path start Define Key Medium Components (C, N, etc.) ofat OFAT Approach: Vary One Factor at a Time start->ofat Simple Screening rsm RSM/DoE Approach: Statistical Design (e.g., CCD) start->rsm Comprehensive Optimization fermentation Perform Fermentation Experiments ofat->fermentation rsm->fermentation analysis Analyze OMT Titer (e.g., HPLC) fermentation->analysis evaluate_ofat Identify Best Component Level analysis->evaluate_ofat evaluate_rsm Statistical Analysis (ANOVA) analysis->evaluate_rsm optimum Identify Optimum Medium Composition evaluate_ofat->optimum model Generate Predictive Model & Response Surface evaluate_rsm->model model->optimum

Caption: Workflow for fermentation medium optimization.

Possible Cause 2: Inadequate Physical Fermentation Parameters Physical factors such as temperature, pH, agitation, and aeration directly impact microbial metabolism and enzyme activity. Efficient oxygen transfer is often a critical limiting factor in antibiotic production.[7][13]

Solution: Optimize physical parameters for your specific strain and bioreactor setup. The optimal values for shake flasks may differ from those in a controlled fermenter.

Table 2: Key Physical Parameters for OMT Fermentation Optimization

Parameter Typical Range for Streptomyces Potential Impact on Production Reference
Temperature 28 - 32°C Affects enzyme kinetics and cell viability. [14][15]
pH 6.8 - 7.6 Influences nutrient uptake and product stability. [14][15]
Agitation Speed (RPM) 200 - 400 RPM Critical for mixing and oxygen transfer; high shear can cause cell damage. [7][14]

| Aeration Rate (vvm) | 0.5 - 1.5 vvm | Provides dissolved oxygen required for aerobic metabolism and biosynthesis. |[7][13] |

Possible Cause 3: Degradation of Intermediates Some biosynthetic intermediates, including O-mycaminosyltylonolide, can be biologically unstable and may degrade during fermentation, leading to a lower-than-expected final titer.[1]

Solution: Employ strategies that minimize the accumulation of the unstable intermediate. This can include using lower initial concentrations of precursors in bioconversion experiments or developing a fed-batch process to maintain intermediates at a low but steady concentration.[1]

Problem: High Cell Growth but Low Product Yield

Possible Cause: Metabolic Dysregulation or Catabolite Repression This classic issue often occurs when rapid growth on a preferred carbon source represses the genes for secondary metabolism. High phosphate concentrations can also have a repressive effect on antibiotic production in Streptomyces.

Solution:

  • Modify Carbon Source: Replace a portion of a rapidly metabolized sugar like glucose with a more complex, slowly utilized carbon source like dextrin or glycerol.

  • Optimize C:N Ratio: Test different ratios of carbon to nitrogen to find a balance that supports initial growth followed by a robust production phase.

  • Phosphate Control: Evaluate the effect of phosphate concentration on OMT production. Run fermentations with varying initial phosphate levels (e.g., 0.1 g/L to 2.0 g/L) to identify the optimal concentration.

Key Experimental Protocols & Visualizations

Protocol 1: Response Surface Methodology (RSM) for Optimization

This protocol outlines a general approach using a Central Composite Design (CCD) to optimize two key factors, such as dextrin and peptone concentration.

  • Factor Selection: Based on preliminary screening, select 2-4 of the most influential factors (e.g., carbon source concentration, nitrogen source concentration, pH).

  • Experimental Design: Use statistical software to generate a CCD matrix. This will include factorial points, axial points (star points), and center points.

  • Fermentation: Prepare fermentation media according to the experimental design matrix. Inoculate with a standardized S. fradiae seed culture and run the fermentations under controlled conditions for a fixed duration (e.g., 7-9 days).

  • Analysis: At the end of the fermentation, quantify the OMT concentration in each sample using a validated HPLC method.

  • Modeling: Input the OMT concentrations into the statistical software. Perform an Analysis of Variance (ANOVA) to determine the significance of the factors and their interactions. Generate a second-order polynomial equation to model the relationship between the variables and the response.

  • Validation: Use the model to predict the optimal conditions for maximum OMT production. Run a verification experiment at these predicted optimal conditions to validate the model's accuracy.[11]

Protocol 2: HPLC Analysis of this compound
  • Sample Preparation: Centrifuge 1 mL of fermentation broth to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at approximately 280 nm.

    • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve using purified OMT of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations of Biosynthetic and Regulatory Pathways

G Tylactone Tylactone (Polyketide Core) OMT 5-O-Mycaminosyltylonolide (OMT) Tylactone->OMT + Mycaminose (tylM1) DML Demethyllactenocin OMT->DML + 6-deoxy-D-allose (tylN) Macrocin Macrocin DML->Macrocin + Mycarose & Methylation Tylosin Tylosin (Final Product) Macrocin->Tylosin Methylation G TylS TylS (SARP Activator) TylR_gene tylR gene TylS->TylR_gene Activates Expression TylU TylU (Helper Protein) TylU->TylR_gene Enhances Expression TylR_protein TylR Protein (Pathway Activator) TylR_gene->TylR_protein Translation Tyl_genes tyl Biosynthetic Genes (e.g., tylM1, tylN) TylR_protein->Tyl_genes Activates Transcription OMT OMT & Other Intermediates Tyl_genes->OMT Biosynthesis

References

Technical Support Center: Enhancing Mycaminosyltylonolide Production in Streptomyces Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of Mycaminosyltylonolide (MYC-T), a key intermediate in the biosynthesis of the antibiotic tylosin, from Streptomyces fradiae cultures.

Troubleshooting Guides

This section addresses common issues encountered during MYC-T production and offers potential solutions.

Issue Potential Cause Troubleshooting Steps
Low or No MYC-T Production Suboptimal media composition.- Review and optimize carbon and nitrogen sources. (See Table 1 for guidance).- Ensure essential minerals and trace elements are present in the fermentation medium.
Inappropriate fermentation conditions.- Verify and optimize pH (typically around 7.0-7.5), temperature (around 30°C), and aeration (e.g., 220 rpm in shake flasks).[1]
Poor inoculum quality.- Use a fresh and healthy spore suspension or a well-grown seed culture.- Optimize the seed medium composition and incubation time (typically 48 hours).[1]
Inconsistent Batch-to-Batch Yield Variability in raw materials.- Use high-quality, consistent sources for media components.- Prepare media consistently and sterilize under controlled conditions.
Inoculum variability.- Standardize the inoculum preparation protocol, including spore concentration and age of the seed culture.
Accumulation of Precursors (e.g., Tylonolide) Inefficient glycosylation.- Ensure the expression of necessary glycosyltransferase genes is not a limiting factor.- Consider genetic engineering to enhance the expression of glycosyltransferases involved in mycaminose attachment.
Low MYC-T Stability Degradation of the molecule.- Optimize the harvest time; MYC-T can be unstable, especially if it lacks both neutral sugars.[2]

Frequently Asked Questions (FAQs)

1. What are the key media components for optimal MYC-T production?

Optimal media for MYC-T production in S. fradiae typically consist of a complex carbon source, a rich nitrogen source, and essential minerals. A well-defined seed medium is crucial for establishing a healthy inoculum, followed by a richer fermentation medium to support robust secondary metabolite production.

Seed Medium Example:

  • Corn steep liquor: 6 g/L

  • Soybean cake flour: 5 g/L

  • Yeast extract: 5 g/L

  • Soybean oil: 5 g/L

  • CaCO₃: 3 g/L

  • pH: 7.2[1]

Fermentation Medium Example:

  • Soybean oil: 41.4 g/L

  • Corn flour: 14 g/L

  • Corn protein flour: 8 g/L

  • Fish meal: 7 g/L

  • Cottonseed flour: 2 g/L

  • Peanut meal: 4 g/L

  • Hot fried soybean cake flour: 5 g/L

  • Betaine hydrochloride: 0.9 g/L

  • CoCl₂·6H₂O: 6 mg/L

  • NiSO₄·6H₂O: 4 mg/L

  • (NH₄)₂HPO₄: 0.1 g/L

  • MgSO₄·7H₂O: 0.3 g/L

  • CaCO₃: 2 g/L

  • pH: 7.0[1]

2. How do different carbon and nitrogen sources impact MYC-T yield?

The choice of carbon and nitrogen sources significantly influences the yield of tylosin and its precursors. While specific quantitative comparisons for MYC-T are limited, studies on tylosin production provide valuable insights.

Table 1: Effect of Different Carbon and Nitrogen Sources on Tylosin Production

Nutrient Source Observation Reference
Carbon Sources
GlycerolCan support high tylosin production.[3]
Palmitic AcidSuitable for growth and tylosin production.[3]
LactoseSupplemental lactose can enhance tylosin yield in solid-state fermentation.[4]
Nitrogen Sources
Sodium GlutamateCan improve tylosin production and cell mass.[4]
Fish MealA common component in high-yield fermentation media.[1]

3. What genetic engineering strategies can be employed to increase MYC-T yield?

Several genetic engineering approaches have proven effective in boosting tylosin production, which would consequently increase the availability of its precursor, MYC-T.

*Table 2: Impact of Genetic Modifications on Tylosin Yield in Streptomyces

Genetic Modification Strategy Specific Gene(s) Targeted Reported Yield Improvement Reference
Overexpression of Activator Genes tylR (pathway-specific activator)~11% increase[5]
tylS and tylR (co-overexpression)2.93-fold increase[6]
Overexpression of Efflux Pump Gene tlrC~18% increase[5]
Enhancing Precursor Supply (SAM) metKcs and adoKcs-metFcs~22% increase (co-overexpression)[5]
Disruption of Repressor Gene tylQIncreased production of SFB1, a signaling molecule that activates tylosin biosynthesis.[6]
Combinatorial Engineering Overexpression of tlrC, metKcs, adoKcs-metFcs, and tylR~23% increase[5]

4. What is the regulatory pathway controlling MYC-T biosynthesis?

The biosynthesis of tylosin, and therefore MYC-T, is tightly regulated by a complex cascade of regulatory proteins within the tyl gene cluster in S. fradiae. Understanding this pathway is crucial for targeted genetic manipulation.

regulatory_pathway cluster_repressors Repressors cluster_activators Activators TylP TylP (γ-butyrolactone receptor) TylQ TylQ TylP->TylQ TylS TylS (SARP family) TylP->TylS TylR TylR (Pathway-specific activator) TylQ->TylR TylS->TylR activates TylU TylU ('Helper' protein) TylU->TylR facilitates expression tyl_genes tyl Biosynthetic Genes (for MYC-T production) TylR->tyl_genes activates transcription SFB1 SFB1 (Signaling Molecule) SFB1->TylP inhibits binding

Caption: Regulatory cascade for tylosin biosynthesis in S. fradiae.

Experimental Protocols

Protocol 1: Fermentation of S. fradiae for MYC-T Production in Shake Flasks

This protocol is adapted from established methods for tylosin production.[1]

1. Inoculum Preparation (Seed Culture): a. Prepare the seed medium (see FAQ 1 for composition) and dispense 50 mL into 250 mL baffled Erlenmeyer flasks. b. Inoculate with a fresh spore suspension of S. fradiae to a final concentration of approximately 1 x 10⁷ CFU/mL. c. Incubate at 30°C with shaking at 220 rpm for 48 hours.

2. Fermentation: a. Prepare the fermentation medium (see FAQ 1 for composition) and dispense 30 mL into 250 mL baffled Erlenmeyer flasks. b. Inoculate the fermentation medium with 10% (v/v) of the seed culture (3 mL). c. Incubate at 30°C with shaking at 220 rpm for up to 7 days. Samples can be taken periodically to monitor growth and MYC-T production.

3. MYC-T Extraction and Analysis (adapted from tylosin analysis): a. Centrifuge the fermentation broth to separate the mycelium from the supernatant. b. Extract the supernatant and/or mycelium with a suitable organic solvent (e.g., ethyl acetate or chloroform). c. Concentrate the organic extract under reduced pressure. d. Redissolve the extract in a suitable solvent (e.g., methanol) and analyze by High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (around 280-290 nm). A gradient of acetonitrile and water with a mild acid (e.g., formic acid) is typically used for separation.

fermentation_workflow spore_suspension S. fradiae Spore Suspension seed_culture Seed Culture (48h, 30°C, 220 rpm) spore_suspension->seed_culture fermentation Production Fermentation (up to 7 days, 30°C, 220 rpm) seed_culture->fermentation 10% v/v inoculum extraction Extraction of MYC-T fermentation->extraction analysis HPLC Analysis extraction->analysis protoplast_transformation mycelium_growth Grow S. fradiae Mycelium protoplast_formation Lysozyme Treatment to Form Protoplasts mycelium_growth->protoplast_formation transformation Incubate Protoplasts with Plasmid DNA and PEG protoplast_formation->transformation regeneration Plate on Regeneration Medium transformation->regeneration selection Overlay with Selective Agent regeneration->selection transformants Select and Screen Transformants selection->transformants

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Mycaminosyltylonolide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of poor oral bioavailability in Mycaminosyltylonolide (OMT) derivatives.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of a Novel OMT Derivative

Question: My newly synthesized OMT derivative exhibits potent in vitro antibacterial activity but shows poor aqueous solubility, which I believe is hindering its oral absorption. What steps can I take to address this?

Answer:

Poor aqueous solubility is a common challenge for macrolide derivatives. Here is a troubleshooting workflow to address this issue:

Experimental Workflow for Solubility Enhancement

G start Start: Poorly Soluble OMT Derivative char Characterize Physicochemical Properties (pKa, LogP, crystalline form) start->char formulation Formulation Strategies char->formulation salt Salt Formation (if ionizable groups are present) formulation->salt Investigate amorph Amorphous Solid Dispersions (with polymers like PVP, HPMC) formulation->amorph Investigate nano Nanonization (e.g., milling, precipitation) formulation->nano Investigate complex Complexation (e.g., with cyclodextrins) formulation->complex Investigate eval Evaluate Solubility & Dissolution Rate salt->eval amorph->eval nano->eval complex->eval dev Proceed to In Vitro Permeability Studies eval->dev If solubility is improved

Caption: Workflow for addressing poor aqueous solubility of OMT derivatives.

Detailed Methodologies:

  • Salt Formation: If your derivative has a basic nitrogen (like the dimethylamino group on the mycaminosyl sugar), you can form a salt with a pharmaceutically acceptable acid (e.g., HCl, tartrate). This can significantly improve aqueous solubility.

    • Protocol: Dissolve the OMT derivative in a suitable organic solvent. Add a stoichiometric amount of the selected acid dissolved in the same or a miscible solvent. The salt will often precipitate and can be collected by filtration, washed, and dried. Confirm salt formation using techniques like DSC or FTIR.

  • Amorphous Solid Dispersions: Converting a crystalline drug to an amorphous state can enhance its solubility. This is often achieved by dispersing the drug in a polymer matrix.

    • Protocol (Solvent Evaporation Method):

      • Co-dissolve the OMT derivative and a polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone).

      • Evaporate the solvent under reduced pressure using a rotary evaporator.

      • Further dry the solid dispersion in a vacuum oven to remove residual solvent.

      • Characterize the solid state using XRD to confirm the absence of crystallinity.

  • Nanonization: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.

    • Protocol (Antisolvent Precipitation):

      • Dissolve the OMT derivative in a water-miscible organic solvent (e.g., acetone).

      • Rapidly inject this solution into an aqueous solution containing a stabilizer (e.g., Pluronic F127) under high-speed homogenization.

      • Remove the organic solvent by evaporation.

      • Characterize particle size and distribution using Dynamic Light Scattering (DLS).

Issue 2: Poor Membrane Permeability Despite Adequate Solubility

Question: I have improved the solubility of my OMT derivative, but it still shows low permeability in Caco-2 cell assays. What could be the reason, and how can I improve it?

Answer:

Low permeability can be due to the molecule's intrinsic properties (e.g., high molecular weight, high number of hydrogen bond donors/acceptors) or active efflux by transporters like P-glycoprotein (P-gp).

Troubleshooting Low Permeability

G start Start: Low Caco-2 Permeability efflux Investigate P-gp Efflux (Bidirectional Caco-2 assay) start->efflux prodrug Prodrug Strategy efflux->prodrug If efflux ratio > 2 lipid Lipid-Based Formulations efflux->lipid If efflux ratio is low eval Re-evaluate Permeability prodrug->eval lipid->eval pk_study Proceed to In Vivo Pharmacokinetic Studies eval->pk_study If permeability is improved G start Start: Suspected High First-Pass Metabolism microsome In Vitro Metabolic Stability Assay (Liver Microsomes) start->microsome identify Identify Metabolic Hotspots (LC-MS/MS metabolite identification) microsome->identify If metabolically unstable formulation Formulation Strategies microsome->formulation If metabolically unstable block Block Metabolic Sites (Chemical modification) identify->block eval Re-evaluate In Vivo Bioavailability block->eval nano Nanoparticle Encapsulation formulation->nano lymphatic Lipid-Based Formulations for Lymphatic Uptake formulation->lymphatic nano->eval lymphatic->eval

Troubleshooting low bioactivity in newly synthesized Mycaminosyltylonolide analogs.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mycaminosyltylonolide Analogs

This guide provides troubleshooting support for researchers encountering low bioactivity with newly synthesized this compound (OMT) analogs. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My newly synthesized OMT analog shows significantly lower bioactivity than expected. What are the potential causes?

Low bioactivity is a common issue that can stem from several stages of the drug discovery process. A systematic approach is crucial to identify the root cause. The primary areas to investigate are:

  • Chemical Synthesis and Integrity: The final compound may not have the expected structure due to incomplete reactions, side reactions, or the formation of inactive isomers.[1] Unexpected rearrangements during synthesis can also lead to novel, inactive products.[1]

  • Purity: Contamination with starting materials, solvents, or reaction byproducts can interfere with bioassays and give a false impression of low potency.

  • Structure-Activity Relationship (SAR): The specific chemical modification, while synthetically successful, may inherently result in a molecule that does not bind effectively to the ribosomal target.[2][3]

  • Bioassay Conditions: The experimental setup for testing bioactivity may be flawed. This includes issues with the bacterial strain, media, incubation conditions, or the stability of the compound in the assay medium.

  • Bacterial Resistance Mechanisms: The target bacteria may possess intrinsic or acquired resistance mechanisms, such as efflux pumps or target-site modifications, that render the analog ineffective.

Below is a workflow to help diagnose the issue.

G start Low Bioactivity Detected check_purity Step 1: Verify Purity & Identity (NMR, LC-MS, HRMS) start->check_purity purity_ok Pure & Correct Structure? check_purity->purity_ok repurify Action: Re-purify or Re-synthesize Compound purity_ok->repurify No check_assay Step 2: Review Bioassay Protocol purity_ok->check_assay Yes repurify->start assay_ok Assay Validated & Controlled? check_assay->assay_ok fix_assay Action: Optimize Assay (Strain, Media, Controls) assay_ok->fix_assay No check_sar Step 3: Analyze SAR assay_ok->check_sar Yes fix_assay->check_assay sar_ok Is Modification Favorable? check_sar->sar_ok redesign Action: Re-design Analog Based on SAR Data sar_ok->redesign No conclusion Conclusion: Inherent Low Activity of Current Design sar_ok->conclusion Yes redesign->start

Caption: Troubleshooting workflow for low bioactivity.
Q2: How does this compound and its analogs inhibit bacterial growth?

This compound is a 16-membered macrolide antibiotic. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[4]

  • Binding Target: The molecule binds to the 50S subunit of the bacterial ribosome.[5]

  • Binding Site: Specifically, it occupies a site at the entrance of the nascent peptide exit tunnel (NPET).[6][7]

  • Inhibition: By binding within the tunnel, the drug physically obstructs the path of the growing polypeptide chain, causing premature dissociation of the peptidyl-tRNA and halting protein synthesis.[8][9] This ultimately leads to a bacteriostatic or, at high concentrations, bactericidal effect.

The diagram below illustrates this mechanism.

G cluster_ribosome Bacterial Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit Tunnel Peptide Exit Tunnel PTC PTC PTC->Tunnel Nascent Peptide Peptide Blocked Peptide Chain PTC->Peptide Synthesis Halted A_Site A-Site P_Site P-Site tRNA tRNA A_Site->tRNA Incoming Aminoacyl-tRNA mRNA mRNA Analog OMT Analog Analog->Tunnel Binds & Blocks

Caption: Mechanism of action for OMT analogs.
Q3: What are the key structural features of OMT analogs that influence bioactivity, especially against resistant strains?

Structure-Activity Relationship (SAR) studies are crucial for understanding why an analog may have low activity. For OMT derivatives, modifications at several positions on the macrolactone ring are common.

  • C-23 Position: The hydroxyl group at C-23 is a frequent site for modification. Replacing it with various amino groups can significantly enhance antibacterial activity, including against Gram-negative bacteria.[1][4]

  • C-20 Position: The aldehyde at C-20 can be modified, for instance, through reductive amination. Derivatives with secondary amines at this position have shown useful antibiotic properties.[10]

  • Side Chains: Adding extended side chains, such as aryl-alkyl groups, can allow the molecule to penetrate deeper into the ribosomal tunnel. This can increase affinity and confer activity against macrolide-resistant strains that have modifications at the classic binding site.[6]

  • Mycinose Moiety: The 23-O-mycinosyl group plays an essential role in activity against macrolide-resistant microbes.[2]

The following table summarizes MIC data for representative OMT analogs, illustrating the impact of C-23 modifications.

Compound Modification at C-23 S. aureus ATCC25923 (MIC, µg/mL) E. coli ATCC25922 (MIC, µg/mL) Reference
Tylosin(Parent Compound)4>64[4]
Tilmicosin(Commercial Analog)16>64[4]
Analog c22-(Methylamino)ethylamino116[4]
Analog c112-(Dimethylamino)ethylamino116[4]
Analog c202-(Pyrrolidin-1-yl)ethylamino116[4]
Q4: My analog is active against Gram-positive bacteria but shows no activity against Gram-negative strains. Why is this?

This is a common challenge with macrolide antibiotics. The difference in efficacy is primarily due to the distinct cell wall structures of Gram-positive and Gram-negative bacteria.

  • Outer Membrane: Gram-negative bacteria possess a lipopolysaccharide (LPS) outer membrane that acts as a formidable permeability barrier, preventing many large or hydrophobic molecules, like macrolides, from reaching their intracellular target.[11]

  • Efflux Pumps: Gram-negative bacteria are equipped with a variety of multi-drug resistance (MDR) efflux pumps that actively expel antibiotics from the cell before they can reach the ribosome.

  • Design Strategy: To overcome this, successful Gram-negative-active macrolides often require modifications that introduce polycationic charges (e.g., multiple amine groups) to facilitate uptake across the outer membrane and optimize physicochemical properties to avoid efflux.[11]

Troubleshooting Guides & Experimental Protocols

Guide 1: Verifying Compound Identity and Purity

Before proceeding with extensive biological testing, it is critical to confirm that the synthesized compound has the correct structure and is of high purity.

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the chemical structure. Compare the observed spectra with the expected shifts and coupling constants. Inconsistencies may indicate an incorrect structure or the presence of isomers.

  • Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition and exact mass of the synthesized analog. This provides strong evidence for the correct molecular formula.

  • Chromatography (LC-MS/HPLC): Use Liquid Chromatography-Mass Spectrometry or High-Performance Liquid Chromatography to assess purity. A pure compound should ideally show a single, sharp peak. The presence of multiple peaks indicates impurities that may need to be removed by further purification (e.g., column chromatography or preparative HPLC).

Protocol 1: General Synthesis of a C-23 Amino-Substituted OMT Analog

This protocol describes a general two-step synthesis for modifying the C-23 hydroxyl group, as adapted from published literature.[4]

G OMT Start: 5-O-Mycaminosyltylonolide (OMT) Step1 Step 1: Appel Reaction (I₂, PPh₃, Imidazole) OMT->Step1 Intermediate C-23 Iodo Intermediate Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (Desired Amine, K₂CO₃, MeCN) Intermediate->Step2 Product Final Product: C-23 Amino-Substituted Analog Step2->Product Purify Purification (Column Chromatography) Product->Purify

Caption: Synthetic workflow for C-23 modification.

Step 1: Iodination of C-23 Hydroxyl (Appel Reaction)

  • Dissolve 5-O-Mycaminosyltylonolide (OMT) in a suitable aprotic solvent (e.g., dichloromethane).

  • Add triphenylphosphine (PPh₃) and imidazole to the solution.

  • Slowly add a solution of iodine (I₂) in the same solvent.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and extract the organic layer.

  • Purify the crude product by silica gel column chromatography to yield the C-23 iodo-intermediate.

Step 2: Nucleophilic Substitution with Amine

  • Dissolve the C-23 iodo-intermediate in acetonitrile (MeCN).

  • Add potassium carbonate (K₂CO₃) and the desired primary or secondary amine.

  • Heat the reaction mixture in a sealed tube at an elevated temperature (e.g., 120 °C) until the starting material is consumed (monitor by TLC or LC-MS).[4]

  • Cool the reaction, filter, and concentrate the solvent.

  • Purify the final compound using column chromatography.

  • Characterize the final product using NMR and HRMS to confirm its structure and purity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This is a standard method for quantifying the in vitro bioactivity of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Test compound stock solution (e.g., in DMSO).

  • Positive control antibiotic (e.g., Tylosin, Ciprofloxacin).

  • Negative control (broth only) and sterility control (broth + vehicle).

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard 50 µL from the last column. This creates a concentration gradient.

  • Prepare the bacterial inoculum and add 50 µL to each well (except the sterility control). The final volume in each well will be 100 µL.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

Strategies to enhance the stability of the Mycaminosyltylonolide lactone ring.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the stability of the Mycaminosyltylonolide (OMT) lactone ring, a critical component in the development of macrolide antibiotics like tylosin.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for the this compound lactone ring?

A1: The primary degradation pathways for this compound and related 16-membered macrolides involve two main processes:

  • Hydrolysis of the Glycosidic Bond: The mycaminosyl sugar moiety can be cleaved from the lactone ring. For the parent compound tylosin (of which OMT is the nucleus), the initial degradation often involves the removal of the mycarose sugar to form desmycosin.[2][3]

  • Lactone Ring Hydrolysis: The ester bond within the large lactone ring can be hydrolyzed, leading to the opening of the ring and a complete loss of antibiotic activity. This is a common instability issue for all macrolides.[4][5]

Q2: How does pH affect the stability of the macrolide lactone ring?

A2: The lactone ring of macrolides is susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. For many macrolides, acidic environments are particularly detrimental. For instance, erythromycin (a 14-membered macrolide) is known to be unstable in acidic conditions, which leads to the formation of inactive spiroketal derivatives.[6] While 16-membered rings like this compound are generally more stable than 14-membered rings, pH remains a critical factor to control during experiments and in formulation.[7][8] Optimal stability is typically observed in neutral pH ranges.[2]

Q3: What chemical modification strategies can enhance the stability of the lactone ring?

A3: Several chemical modification strategies can be employed:

  • Modification of Functional Groups: Second-generation macrolides like clarithromycin and azithromycin were developed by modifying functional groups on the erythromycin lactone ring to prevent acid-catalyzed degradation.[6] Similar strategies, such as modifications at the C-20 and C-23 positions of OMT, can alter the molecule's conformation and improve stability.[9]

  • Bioisosteric Replacement: A more advanced strategy involves replacing the entire lactone functional group with a bioisostere that mimics its function but is more resistant to hydrolysis. For example, replacing a lactone with an α-fluoro ether has been shown to improve the metabolic stability of other natural products.[10]

  • Ring Modification: Introducing atoms into the lactone ring, such as a nitrogen atom to create azalides (e.g., azithromycin), can significantly increase stability in acidic media.[11]

Q4: What formulation strategies can be used to protect the lactone ring from degradation?

A4: Formulation is a key strategy for protecting the lactone ring without chemically altering the active molecule.

  • pH Control: Using buffering agents in parenteral formulations to maintain a neutral pH is critical.

  • Excipient Selection: The use of specific excipients like lactic acid and amino acids has been shown to be effective in creating stable parenteral formulations for macrolides.[12]

  • Lipid-Based Formulations: Encapsulating the drug in lipid complexes or liposomes, as is done for drugs like amphotericin B (a polyene macrolide), can protect the lactone ring from the surrounding environment, improving stability and reducing toxicity.[13]

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The most common and effective methods for monitoring degradation are chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or PDA detector is a standard method to separate the parent compound from its degradation products and quantify the remaining active ingredient over time.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that not only quantifies the degradation but also helps in identifying the structure of the degradation products by providing their mass-to-charge ratio.[2][4]

Troubleshooting Guides

Problem 1: Rapid loss of compound activity in an aqueous solution during in vitro assays.

Possible Cause Troubleshooting Steps
Acidic or Basic pH 1. Measure the pH of your assay buffer. 2. Adjust the buffer to a neutral pH (6.8-7.4) if possible. 3. If the assay requires a non-neutral pH, minimize the incubation time or run the experiment at a lower temperature to slow degradation.
Hydrolytic Enzymes 1. If using biological media (e.g., serum, cell lysates), consider the presence of esterase enzymes. 2. Run a control experiment in a simple buffer to confirm if degradation is chemically or enzymatically driven. 3. If enzymatic, consider adding esterase inhibitors if they do not interfere with the assay.
Temperature 1. Degradation rates increase with temperature. 2. If permissible by the experimental design, conduct the assay at a lower temperature (e.g., room temperature instead of 37°C).[3]

Problem 2: Multiple unexpected peaks appear in LC-MS analysis during a stability study.

Possible Cause Troubleshooting Steps
Multiple Degradation Pathways 1. The compound is degrading into several products simultaneously. 2. Analyze the mass of the new peaks. A loss of 144 Da may indicate the cleavage of the mycaminosyl sugar. An addition of 18 Da (M+H₂O)⁺ can indicate hydrolysis of the lactone ring.[2][4] 3. Use the "Degradation Pathway of this compound" diagram below to hypothesize the identity of the degradation products.
Oxidative Degradation 1. If the solution was exposed to air for extended periods, oxidation might occur. 2. Prepare solutions freshly and consider purging with an inert gas like nitrogen or argon. 3. Include an antioxidant in the formulation as a test, if appropriate for the final application.

Quantitative Data Summary

Table 1: Tylosin Degradation under Different Conditions

This table summarizes data on the degradation of tylosin, the parent macrolide of OMT, which provides insight into the stability of the core structure.

Condition Matrix Half-life (t½) Observation
34°CHoney~4 monthsTylosin A converts to desmycosin (loss of mycarose sugar). The total amount of both antibiotics remains relatively stable over 9 months.[3]
30°C, pH 7Culture Medium>5 daysThe bacterial strain Kurthia gibsonii TYL-A1 can degrade 99% of 75 mg/L tylosin within 5 days.[2][[“]]
35°CEnzyme Solution~3.5-3.9 minA purified enzyme from Burkholderia vietnamiensis rapidly degrades tylosin, showing high susceptibility to specific enzymatic hydrolysis.[5]

Visualizations

G cluster_0 Instability Issues cluster_1 Stabilization Strategies cluster_2 Specific Approaches A Acidic Conditions S1 Chemical Modification A->S1 Leads to S2 Formulation Development A->S2 Leads to B Enzymatic Action (Esterases) B->S1 B->S2 C High Temperature C->S2 M1 Functional Group Modification (e.g., at C-20, C-23) S1->M1 M2 Bioisosteric Replacement (e.g., α-fluoro ether) S1->M2 F1 pH Control (Buffering) S2->F1 F2 Liposomal Encapsulation S2->F2 F3 Use of Stabilizing Excipients (e.g., Lactic Acid) S2->F3

Caption: Logical relationship between instability issues and stabilization strategies.

Caption: Simplified degradation pathway of a tylosin-related macrolide.

G start Start: OMT Derivative Ready for Testing prep Prepare Stock Solution in Appropriate Solvent start->prep stress Incubate under Stress Conditions (e.g., pH 2, pH 10, 60°C, H₂O₂) prep->stress sampling Take Samples at Multiple Time Points (e.g., 0, 2, 4, 8, 24 hr) stress->sampling analysis Analyze Samples via Stability-Indicating HPLC/LC-MS sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data end End: Determine Degradation Rate / Half-life data->end

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Stability Assessment by Reverse-Phase HPLC

This protocol provides a general method for monitoring the degradation of a this compound derivative.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Filter both phases through a 0.22 µm filter before use.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: PDA/UV at an appropriate wavelength for the compound (e.g., 280 nm).

    • Gradient: Start with a linear gradient appropriate for the compound's polarity, for example:

      • 0-20 min: 15% to 85% B

      • 20-25 min: 85% B

      • 25-30 min: Return to 15% B and equilibrate.

  • Sample Preparation and Analysis:

    • Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Dilute the stock solution into the test buffer (e.g., pH 7.4 phosphate buffer) to a final concentration of 50 µg/mL.

    • Incubate the solution under the desired test condition (e.g., 37°C).

    • At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot, quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile), and inject it into the HPLC system.

    • Calculate the percentage of the remaining parent compound by comparing the peak area at each time point to the peak area at time zero.

Protocol 2: Forced Degradation Study

This protocol is used to identify potential degradation pathways under stress conditions.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stress solution and incubate for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 40°C).

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Oxidation: 3% H₂O₂.

    • Thermal Stress: Store the solution in a neutral buffer at a high temperature (e.g., 60°C).

    • Photolytic Stress: Expose the solution in a photostability chamber to UV/Vis light.

  • Sample Neutralization and Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration.

    • Analyze by a stability-indicating LC-MS method to separate and identify degradation products. Compare the chromatograms of stressed samples to that of an unstressed control sample.

References

Refining purification protocols to remove impurities from Mycaminosyltylonolide samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to refine purification protocols for Mycaminosyltylonolide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in a crude this compound sample synthesized by acidic hydrolysis of Tylosin or Desmycosin?

A1: Crude samples of this compound typically contain a mixture of related substances. The most common impurities include:

  • Unreacted Starting Material: Desmycosin is a major impurity if the hydrolysis reaction from this precursor does not go to completion.

  • Parent Macrolides: Residual amounts of Tylosin may be present.

  • Related Tylosin Factors: Other naturally occurring forms such as Tylosin B (desmycin), Tylosin C (macrocin), and Tylosin D (relomycin) can be present as impurities.[1]

  • Degradation Products: Acidic hydrolysis is a harsh process and can lead to various degradation byproducts of both the starting material and the final product.[2] Solutions are most stable between pH 4 and 9; prolonged exposure to strong acids can generate side products.[2]

Q2: My this compound product shows significant tailing or smearing on the silica gel column. What is causing this and how can I fix it?

A2: This is a common issue when purifying basic compounds like this compound, which contains a tertiary amine. The acidic nature of standard silica gel can lead to strong, non-specific binding, causing poor peak shape and low recovery.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase. A common practice is to add 0.1-1% triethylamine (TEA) or ammonium hydroxide to the solvent system.[3] This neutralizes the acidic silanol groups, preventing strong ionic interactions and allowing for sharper elution of the basic analyte.

Q3: After purification, I still see multiple spots on my TLC plate, but they have similar Rf values. How can I improve the separation?

A3: Impurities in macrolide preparations are often structurally very similar to the target compound, making separation challenging.

  • Improve Resolution with Gradient Elution: If you are using an isocratic (single solvent mixture) system, switching to a shallow gradient elution can significantly improve separation.[4] Start with a less polar mobile phase where your product has an Rf of ~0.1-0.2, and gradually increase the polarity by slowly increasing the percentage of the more polar solvent (e.g., methanol).[4]

  • Optimize Solvent System: Experiment with different solvent systems. While Dichloromethane/Methanol is common, consider alternatives like Chloroform/Methanol or systems incorporating acetonitrile, which can alter the selectivity of the separation.

  • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or an amine-functionalized silica gel, which can offer different selectivity for basic compounds.[3]

Q4: My recovery of this compound from the column is very low. Where is my product going?

A4: Low recovery is often due to irreversible adsorption onto the silica gel or product degradation.

  • Irreversible Adsorption: As mentioned in Q2, the basic amine group can bind very strongly to acidic silica. Ensure your mobile phase is sufficiently basic by adding triethylamine or ammonium hydroxide.[3]

  • Sample Loading: The method of loading your sample onto the column is critical. "Dry loading" is often preferred. This involves pre-adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column. This technique can lead to sharper bands and better recovery compared to "wet loading" where the sample is dissolved and pipetted directly onto the column.[5]

  • Product Stability: While generally stable, prolonged exposure to the acidic silica surface can degrade some macrolides. Running the column more quickly (using flash chromatography) and neutralizing the silica can mitigate this.

Data on Purification of this compound

The following table represents typical purity data for a sample of this compound before and after a two-stage purification process involving liquid-liquid extraction and silica gel flash chromatography.

CompoundPurity in Crude Sample (%)Purity After Purification (%)Method of Analysis
This compound 82.599.2HPLC-UV (210 nm)
Desmycosin (Unreacted)11.3< 0.1 (Not Detected)HPLC-UV (210 nm)
Tylosin D (Relomycin)3.10.4HPLC-UV (210 nm)
Unknown Related Substances3.10.3HPLC-UV (210 nm)

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is adapted from methods used for the initial isolation of this compound from an acidic hydrolysis reaction mixture.[6]

  • Initial Acidic Extraction:

    • Take the crude aqueous reaction mixture (post-hydrolysis, typically at pH ~2).

    • Extract the mixture three times with equal volumes of methylene chloride.

    • Discard the organic (methylene chloride) phase. This step removes non-basic impurities.

  • Removal of Unreacted Desmycosin:

    • Adjust the pH of the remaining clear aqueous solution to 6.0 using an aqueous ammonium hydroxide solution.

    • Extract the solution again three times with equal volumes of methylene chloride.

    • Discard the organic (methylene chloride) phase. At this pH, unreacted desmycosin is extracted, while the more basic this compound remains in the aqueous phase.

  • Isolation of this compound:

    • Adjust the pH of the aqueous phase to 9.0 using aqueous ammonium hydroxide.

    • Extract the solution three times with equal volumes of methylene chloride.

    • Combine and keep the organic (methylene chloride) phases. At this basic pH, this compound is deprotonated and partitions into the organic layer.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the partially purified this compound.

Protocol 2: Purification by Silica Gel Flash Chromatography

This protocol describes the final purification of the material obtained from the liquid-liquid extraction.

  • Materials and Reagents:

    • Silica Gel (230-400 mesh for flash chromatography).

    • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

    • Crude this compound from Protocol 1.

  • Column Packing:

    • Prepare a slurry of silica gel in the starting mobile phase (e.g., 98:2 DCM:MeOH + 0.1% TEA).

    • Pour the slurry into a glass column and use air pressure to pack the column evenly, avoiding air bubbles.[7]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of DCM or methanol.

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[5]

  • Elution:

    • Begin eluting the column with the starting mobile phase (98:2 DCM:MeOH + 0.1% TEA).

    • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be:

      • 98:2 DCM:MeOH + 0.1% TEA (5 column volumes)

      • 97:3 DCM:MeOH + 0.1% TEA (5 column volumes)

      • 95:5 DCM:MeOH + 0.1% TEA (until product elutes)

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure to yield the purified this compound as a solid.

Visualizations

G cluster_0 Liquid-Liquid Extraction Crude Crude Aqueous Mixture (pH 2) Ext1 Extract with Methylene Chloride Crude->Ext1 Discard1 Discard Organic Phase (Non-basic impurities) Ext1->Discard1 Aq1 Aqueous Phase Ext1->Aq1 Adjust1 Adjust to pH 6 Aq1->Adjust1 Ext2 Extract with Methylene Chloride Adjust1->Ext2 Discard2 Discard Organic Phase (Unreacted Desmycosin) Ext2->Discard2 Aq2 Aqueous Phase Ext2->Aq2 Adjust2 Adjust to pH 9 Aq2->Adjust2 Ext3 Extract with Methylene Chloride Adjust2->Ext3 KeepOrg Keep Organic Phase Ext3->KeepOrg Evap Evaporate Solvent KeepOrg->Evap PartPure Partially Purified Product Evap->PartPure

Caption: Workflow for the initial purification of this compound via liquid-liquid extraction.

G cluster_1 Flash Chromatography Start Partially Purified Product DryLoad Dry Load onto Silica Gel Start->DryLoad PackCol Pack Column with Silica Gel (in basic mobile phase) DryLoad->PackCol Elute Gradient Elution (e.g., DCM/MeOH + TEA) PackCol->Elute Collect Collect & Monitor Fractions (TLC) Elute->Collect Pool Pool Pure Fractions Collect->Pool Evap Evaporate Solvent Pool->Evap Final Pure this compound (>99%) Evap->Final

Caption: General workflow for final purification using silica gel flash chromatography.

G Trouble Problem Poor Peak Shape (Tailing) Cause Potential Cause Strong interaction of basic analyte with acidic silica Trouble->Cause is caused by Solution Solution Add basic modifier (e.g., 0.1-1% TEA) to mobile phase Cause->Solution is solved by

Caption: Troubleshooting logic for poor peak shape during chromatography of basic compounds.

References

Optimizing dosage and administration routes for in vivo studies of Mycaminosyltylonolide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mycaminosyltylonolide and its derivatives in in vivo studies. The information is tailored for researchers, scientists, and drug development professionals to optimize dosage, administration routes, and overall experimental design.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Question 1: We are observing poor efficacy of this compound when administered orally. What could be the reason and how can we improve it?

Answer:

Poor oral efficacy is a known challenge with some derivatives of this compound. An in vivo study evaluating 23-modified derivatives of 5-O-mycaminosyltylonolide (OMT) in chicks with Pasteurella multocida infection found that while subcutaneous administration was effective, the compounds were not effective when given orally in drinking water[1]. This suggests issues with oral bioavailability.

Potential Causes:

  • Gastric Acid Instability: Like many macrolides, this compound may be susceptible to degradation in the acidic environment of the stomach[2].

  • Poor Absorption: The compound may have low permeability across the gastrointestinal tract.

  • First-Pass Metabolism: Significant metabolism in the liver after absorption from the gut can reduce the amount of active drug reaching systemic circulation.

Troubleshooting Steps:

  • Change of Administration Route: Consider alternative routes such as subcutaneous (SC) or intraperitoneal (IP) injection. SC administration has been shown to be effective for OMT derivatives in chicks[1]. For other macrolides, intravenous (IV) and intramuscular (IM) routes are also used, though IV administration of some macrolides can have cardiac side effects[3].

  • Formulation Strategies: If oral administration is necessary, consider formulation strategies to protect the compound from gastric acid and enhance absorption. This could include enteric coatings or the use of absorption enhancers.

  • Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the oral bioavailability and key parameters like Cmax, Tmax, and half-life. This will provide definitive data on the extent of oral absorption.

Question 2: What are some potential adverse effects or toxicities to monitor for during in vivo studies with this compound?

Answer:

While specific toxicity data for this compound is limited, one study mentioned that a C-23 modified derivative, compound c9, exhibited low in vivo toxicity[4]. However, it is prudent to monitor for adverse effects common to the macrolide class of antibiotics.

Potential Adverse Effects:

  • Injection Site Reactions: Macrolides can be irritating, and intramuscular or subcutaneous injections may lead to local reactions[2].

  • Gastrointestinal Issues: Diarrhea can be a side effect of macrolide administration[5].

  • Cardiac Toxicity: Some macrolides, like tilmicosin, have been associated with cardiac toxicity, particularly with intravenous administration[2][3].

Monitoring Recommendations:

  • Regularly observe the animals for any signs of distress, including changes in behavior, appetite, or posture.

  • Monitor the injection site for swelling, redness, or signs of pain.

  • Record fecal consistency to check for diarrhea.

  • In studies involving higher doses or intravenous administration, consider including cardiovascular monitoring if feasible.

Question 3: What is the primary mechanism of action of this compound, and how does this impact in vivo study design?

Answer:

This compound, like other macrolide antibiotics, acts by inhibiting bacterial protein synthesis[4][6]. It binds to the 50S ribosomal subunit of bacteria, interfering with the elongation of the polypeptide chain[6][7]. Some derivatives are specifically designed to be effective against macrolide-resistant strains by penetrating deeper into the ribosomal exit tunnel[7].

Impact on In Vivo Study Design:

  • Bacteriostatic vs. Bactericidal: Macrolides are generally considered bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria outright. This implies that the host's immune system is crucial for clearing the infection. Therefore, immunocompromised animal models may not be suitable or could yield different results compared to immunocompetent models.

  • Target Pathogens: The antibacterial spectrum is primarily against Gram-positive bacteria, though some derivatives show activity against a limited range of Gram-negative bacteria[8]. Ensure the chosen bacterial strain in your infection model is susceptible to this compound.

  • Combination Therapy: The efficacy of this compound against Gram-negative bacteria can be enhanced with potentiators like colistin, which increases the permeability of the outer membrane[9]. This suggests that combination therapy studies could be a valuable research direction.

Data on Related Macrolides for In Vivo Studies

Since specific in vivo dosage and pharmacokinetic data for this compound are not widely published, the following tables summarize data for related macrolides to provide a reference point for experimental design.

Table 1: In Vivo Dosages of Various Macrolides in Animal Models

MacrolideAnimal ModelDosageAdministration RouteIndicationReference
Macrolide DerivativesMice100-200 mg/kgNot SpecifiedM. tuberculosis[10]
TilmicosinCows10 mg/kgSubcutaneous (SC)Bacterial Infections[3]
TylosinChickens10 mg/kgOral (PO) / Intravenous (IV)Pharmacokinetic Study[5]
ErythromycinCats15 mg/kgOral (PO)Bacterial Infections[2][11]
AzithromycinDogsNot SpecifiedOral (PO)Bacterial Infections[2]

Table 2: Pharmacokinetic Parameters of Tilmicosin in Cows (10 mg/kg)

ParameterAdministration RouteValue
Elimination Half-life (t1/2)Intravenous (IV)46.4 - 72.8 min
Elimination Half-life (t1/2)Subcutaneous (SC)4.18 ± 0.55 h
BioavailabilitySubcutaneous (SC)22%
Volume of DistributionIntravenous (IV)> 2.0 L/kg
Data from reference[3]

Experimental Protocols

Below are generalized methodologies for key experiments involving in vivo evaluation of antibacterial agents like this compound. These should be adapted based on the specific research question and animal model.

Protocol 1: General Procedure for Efficacy Study in a Murine Infection Model

  • Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.

  • Infection: Infect mice with a predetermined lethal or sublethal dose of the target pathogen (e.g., via intraperitoneal injection or aerosol inhalation).

  • Compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., sterile saline, PBS with a solubilizing agent like DMSO).

    • Administer the compound at various doses via the chosen route (e.g., subcutaneous, intraperitoneal, or oral gavage).

    • Include a vehicle control group and potentially a positive control group (an antibiotic with known efficacy).

  • Monitoring: Observe the animals daily for clinical signs of illness, and record survival rates over a defined period (e.g., 7-14 days).

  • Bacterial Load Determination (Optional): At selected time points, euthanize a subset of animals and collect relevant tissues (e.g., lungs, spleen, liver). Homogenize the tissues and perform serial dilutions to quantify the bacterial load (CFU/gram of tissue).

Protocol 2: Pilot Pharmacokinetic Study in Mice

  • Animal Preparation: Use healthy, fasted mice for the study.

  • Compound Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage and intravenous injection to determine bioavailability).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Blood can be collected via tail vein or cardiac puncture (terminal).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters like Cmax, Tmax, AUC (Area Under the Curve), half-life, and bioavailability.

Visualizations

Diagram 1: Mechanism of Action of this compound

G cluster_ribosome Bacterial 50S Ribosome 50S_Subunit 50S Subunit Exit_Tunnel Peptide Exit Tunnel Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Essential for This compound This compound This compound->50S_Subunit Binds to Inhibition Inhibition Protein_Synthesis->Inhibition Bacterial_Growth Bacterial Growth Inhibition->Bacterial_Growth Inhibits

Caption: Mechanism of this compound via inhibition of bacterial protein synthesis.

Diagram 2: Experimental Workflow for In Vivo Efficacy Testing

G Start Start Acclimatization Animal Acclimatization Start->Acclimatization End End Infection Bacterial Infection Acclimatization->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer This compound Grouping->Treatment Test Group Vehicle Administer Vehicle Control Grouping->Vehicle Control Group Monitoring Monitor Survival & Clinical Signs Treatment->Monitoring Vehicle->Monitoring Data_Analysis Data Analysis (e.g., Survival Curves) Monitoring->Data_Analysis Data_Analysis->End

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Diagram 3: Troubleshooting Logic for Poor Oral Efficacy

G Start Poor Oral Efficacy Observed Check_Bioavailability Is Oral Bioavailability Low? Start->Check_Bioavailability Change_Route Switch to SC or IP Administration Check_Bioavailability->Change_Route Yes Reformulate Consider Enteric Coating or Formulation Change Check_Bioavailability->Reformulate Yes End_Reassess Re-assess Compound or Dose Check_Bioavailability->End_Reassess No End_Effective Efficacy Improved Change_Route->End_Effective PK_Study Conduct Pilot PK Study Reformulate->PK_Study PK_Study->End_Effective

Caption: Troubleshooting logic for addressing poor oral efficacy in in vivo studies.

References

Technical Support Center: Enhancing the Activity of Mycaminosyltylonolide Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the activity of Mycaminosyltylonolide against Gram-negative bacteria.

Frequently Asked Questions (FAQs)

1. Why is this compound generally ineffective against Gram-negative bacteria?

This compound, a macrolide antibiotic, faces two primary barriers when encountering Gram-negative bacteria:

  • Impermeable Outer Membrane: The outer membrane of Gram-negative bacteria is a formidable barrier that restricts the entry of many antibiotics, including macrolides.[1][2][3]

  • Efflux Pumps: Gram-negative bacteria possess efflux pumps that actively transport antibiotics out of the cell, preventing them from reaching their ribosomal target.[4][5]

2. What are the main strategies to enhance the activity of this compound against Gram-negative bacteria?

There are two primary approaches to potentiate the activity of this compound against Gram-negative bacteria:

  • Chemical Modification: Synthesizing novel derivatives of this compound can improve its penetration through the outer membrane and reduce its susceptibility to efflux pumps. Modifications at the C-20 and C-23 positions have shown promise in expanding the antibacterial spectrum to include Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae.[6][7][8][9][10][11]

  • Synergistic Combinations with Adjuvants: Using this compound in combination with other agents can overcome the resistance mechanisms of Gram-negative bacteria. Effective adjuvants include:

    • Efflux Pump Inhibitors (EPIs): Compounds like phenylalanine-arginine beta-naphthylamide (PAβN) can block the efflux pumps, leading to increased intracellular concentration of the antibiotic.[12]

    • Membrane Permeabilizers: Agents like colistin and phentolamine can disrupt the outer membrane, facilitating the entry of this compound.[12][13][14] Polyaminoisoprenyl derivatives have also been shown to increase the susceptibility of Gram-negative bacteria to macrolides.[15]

3. What are the known mechanisms of resistance to macrolides in Gram-negative bacteria?

Gram-negative bacteria employ several mechanisms to resist macrolide antibiotics:

  • Target-Site Modification: Mutations in the 23S rRNA or ribosomal proteins L4 and L22 can prevent the binding of macrolides to the ribosome.[2][16]

  • Efflux of the Antibiotic: Chromosomally encoded efflux pumps actively remove macrolides from the bacterial cell.[4]

  • Drug Inactivation: Enzymatic modification of the antibiotic, such as hydrolysis of the lactone ring or phosphorylation, can render it inactive.[2][4][16]

Troubleshooting Guides

Issue 1: No significant increase in activity observed when co-administering this compound with a suspected efflux pump inhibitor (EPI).

Possible Cause Troubleshooting Step
Ineffective EPI: The chosen EPI may not be effective against the specific efflux pumps present in the test organism.1. Verify the known spectrum of activity of the EPI. 2. Screen a panel of different EPIs to find one that is effective for your bacterial strain.
Incorrect EPI Concentration: The concentration of the EPI may be too low to effectively inhibit the efflux pumps.1. Perform a dose-response experiment to determine the optimal concentration of the EPI. 2. Ensure that the EPI concentration used is not toxic to the bacteria on its own.
Multiple Resistance Mechanisms: The bacteria may possess other resistance mechanisms in addition to efflux pumps, such as an impermeable outer membrane or drug-inactivating enzymes.1. Investigate the presence of other resistance mechanisms through genetic or biochemical assays. 2. Consider a combination approach with a membrane permeabilizer in addition to the EPI.

Issue 2: High variability in Minimum Inhibitory Concentration (MIC) results for this compound derivatives.

Possible Cause Troubleshooting Step
Compound Instability: The derivative may be unstable in the experimental conditions (e.g., media, temperature).1. Assess the stability of the compound over the course of the experiment using methods like HPLC. 2. Adjust experimental conditions if instability is detected (e.g., shorter incubation times, different media).
Inoculum Effect: The initial bacterial density can influence the MIC value.1. Strictly standardize the inoculum preparation and ensure consistent cell density in all experiments. 2. Perform quality control checks on the inoculum size.
Derivative Purity: Impurities in the synthesized derivative could affect its activity.1. Verify the purity of the compound using analytical techniques such as NMR and mass spectrometry. 2. Re-purify the compound if significant impurities are present.

Data Presentation

Table 1: In Vitro Activity of this compound Derivatives against Gram-Negative Bacteria

CompoundModificationE. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)Reference
Tylosin (Parent Compound)->128>128[6][8]
Derivative 2f20-deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide3264[6][8]
Derivative 2k20-deoxy-20-{N-benzyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide1632[6][8]
Derivative c9C-23 amino group modification0.5Not Reported[9][11]

Table 2: Synergistic Activity of Macrolides with Adjuvants against Gram-Negative Bacteria

MacrolideAdjuvantBacterial StrainFold Reduction in Macrolide MICReference
ErythromycinPhentolamine (at ½ MIC)S. typhimurium8-64[13]
ClarithromycinPhentolamine (at ½ MIC)K. pneumoniae8-64[13]
AzithromycinPhentolamine (at ½ MIC)A. baumannii8-64[13]
Various MacrolidesPolyaminoisoprenyl derivative 3 (10 µM)Various Gram-negative strainsSignificant decrease[15]
5-O-mycaminosyltylonolideColistinP. aeruginosaPotentiation observed[12]
5-O-mycaminosyltylonolidePAβNP. aeruginosaPotentiation observed[12]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound or its derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

2. Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic effect of this compound in combination with an adjuvant.

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis and the adjuvant along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation and Incubation:

    • Inoculate the plate with the test organism at a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include appropriate controls for each agent alone.

    • Incubate the plate under the same conditions as the MIC assay.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the FIC for each agent: FIC = (MIC of agent in combination) / (MIC of agent alone).

    • Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of Adjuvant.

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_outcome Outcome start Start bact_prep Prepare Bacterial Inoculum start->bact_prep comp_prep Prepare Compound Dilutions start->comp_prep mic_assay Broth Microdilution MIC Assay bact_prep->mic_assay checkerboard_assay Checkerboard Synergy Assay bact_prep->checkerboard_assay comp_prep->mic_assay comp_prep->checkerboard_assay read_results Read Results (Visual/Spectrophotometric) mic_assay->read_results checkerboard_assay->read_results calc_fici Calculate FIC Index read_results->calc_fici determine_mic Determine MIC read_results->determine_mic determine_synergy Determine Synergy/Additivity/Antagonism calc_fici->determine_synergy signaling_pathway OM Outer Membrane IM Inner Membrane Ribosome Ribosome (Target) IM->Ribosome Inhibits Protein Synthesis EffluxPump Efflux Pump IM->EffluxPump Effluxed This compound This compound This compound->OM Blocked This compound->IM Enters Cytoplasm Adjuvant Adjuvant (Permeabilizer/EPI) Adjuvant->OM Disrupts/Inhibits Adjuvant->EffluxPump Inhibits

References

Validation & Comparative

Structure-Activity Relationship of Mycaminosyltylonolide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mycaminosyltylonolide derivatives, focusing on their structure-activity relationships (SAR). The information presented is collated from various scientific studies and aims to provide an objective overview of the performance of these compounds, supported by experimental data.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of this compound derivatives is significantly influenced by substitutions at the C-20 and C-23 positions of the macrolide ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives against key Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

C-23 Modified Derivatives

Modifications at the C-23 position have been extensively explored to enhance the antibacterial spectrum and potency of this compound.

Compound/DerivativeModification at C-23Staphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Reference
OMT (Parent Compound) -OH1>64[1]
c9 Introduction of an amino group0.50.5[2]
Other Amino Derivatives Various amino groups-1 - 8[2]
C-20 Modified Derivatives

Alterations at the C-20 aldehyde group have also yielded derivatives with notable antibacterial profiles, including expanded activity against Gram-negative bacteria.[3]

Compound/DerivativeModification at C-20Staphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Reference
OMT (Parent Compound) -CHO1>64[1]
2f 20-deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}0.254[1][3]
2k 20-deoxy-20-{N-benzyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}--[3]
Alkyne 1a -64-[1]

Mechanism of Action: Ribosomal Inhibition

This compound derivatives exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET).[4][5][6][7] This binding obstructs the passage of newly synthesized peptides, leading to a premature termination of protein elongation and ultimately, bacterial cell death. The modifications at the C-20 and C-23 positions can influence the binding affinity and interaction with the ribosomal tunnel, thereby affecting the antibacterial potency.[4][5][6][7]

Mycaminosyltylonolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S Subunit) Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) Inhibition Inhibition of Protein Synthesis Peptide_Exit_Tunnel->Inhibition Blockage leads to P_site P-site Nascent_Peptide Growing Peptide Chain P_site->Nascent_Peptide Elongation A_site A-site Mycaminosyltylonolide_Derivative This compound Derivative Mycaminosyltylonolide_Derivative->Peptide_Exit_Tunnel Binds within Nascent_Peptide->Peptide_Exit_Tunnel Passes through Bacterial_Cell_Death Bacterial Cell Death Inhibition->Bacterial_Cell_Death

Mechanism of action of this compound derivatives.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The MIC values presented in this guide are typically determined using the broth microdilution method. This standard procedure assesses the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Bacterial Culture: A pure culture of the test bacterium is grown to a specific optical density (e.g., 0.5 McFarland standard), which corresponds to a known cell density.[8]

  • Antibiotic Solutions: Stock solutions of the this compound derivatives are prepared and serially diluted to create a range of concentrations.[9]

  • Growth Medium: A suitable broth medium, such as Mueller-Hinton Broth (MHB), is used to support bacterial growth.[9]

  • 96-Well Microtiter Plate: Used to perform the serial dilutions and incubate the bacteria with the antibiotics.[8][9]

2. Assay Procedure:

  • Serial Dilution: The antibiotic solutions are serially diluted in the microtiter plate wells containing the growth medium.[9]

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.[8]

  • Controls:

    • Growth Control: Contains bacteria and growth medium but no antibiotic, to ensure the bacteria are viable.[8]

    • Sterility Control: Contains only growth medium to check for contamination.[8]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[8]

3. Determination of MIC:

  • After incubation, the wells are visually inspected for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[8]

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Bacteria Prepare Bacterial Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prep_Bacteria->Inoculate Prep_Antibiotics Prepare Serial Dilutions of Antibiotics Dispense Dispense Antibiotic Dilutions into 96-Well Plate Prep_Antibiotics->Dispense Dispense->Inoculate Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Experimental workflow for MIC determination.

References

Comparative analysis of different synthetic routes to Mycaminosyltylonolide.

Author: BenchChem Technical Support Team. Date: November 2025

Mycaminosyltylonolide, a key intermediate in the synthesis of the macrolide antibiotic Tylosin, presents a formidable challenge for synthetic chemists due to its complex stereochemical architecture and large macrocyclic ring. The pursuit of efficient and scalable synthetic routes to this molecule is of significant interest to researchers in drug development. This guide provides a comparative analysis of two prominent total synthesis strategies: a convergent chemical synthesis and a chemoenzymatic approach, culminating in the glycosylation to afford the target molecule.

At a Glance: Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the two major synthetic routes to this compound, providing a clear comparison of their overall efficiency.

ParameterConvergent Chemical Synthesis (Kinefuchi, et al.)Chemoenzymatic Synthesis (Sherman, et al.)
Starting Material D-glucoseCommercially available simpler molecules
Overall Strategy Convergent synthesis of two major fragments followed by macrolactonization and glycosylation.Chemical synthesis of a hexaketide intermediate followed by enzymatic macrocyclization and in vivo glycosylation.
Key Intermediates C1-C10 aldehyde, C11-C17 phosphonateAldehyde and β-ketophosphonate fragments for the hexaketide chain
Number of Linear Steps Approximately 35-40 steps15 linear steps (21 total)
Overall Yield Not explicitly stated, but likely low (<1%) given the number of steps.4.6%
Glycosylation Method Chemical glycosylation (proposed)In vivo biotransformation

Synthetic Route 1: Convergent Chemical Synthesis

This approach, exemplified by the work of Kinefuchi and building upon strategies developed by Masamune, employs a convergent strategy where two complex fragments of the tylonolide aglycone are synthesized independently from D-glucose and then coupled. This is followed by macrolactonization to form the 16-membered ring.

Logical Workflow of the Convergent Chemical Synthesis

D_glucose D-glucose C1_C10_synthesis Multi-step Synthesis of C1-C10 Aldehyde D_glucose->C1_C10_synthesis C11_C17_synthesis Multi-step Synthesis of C11-C17 Phosphonate D_glucose->C11_C17_synthesis Wittig_coupling Wittig Reaction C1_C10_synthesis->Wittig_coupling C11_C17_synthesis->Wittig_coupling Seco_acid Seco-acid Wittig_coupling->Seco_acid Macrolactonization Macrolactonization Seco_acid->Macrolactonization Tylonolide Tylonolide Macrolactonization->Tylonolide Chemical_glycosylation Chemical Glycosylation Tylonolide->Chemical_glycosylation Mycaminose_donor Activated Mycaminose Donor Mycaminose_donor->Chemical_glycosylation This compound This compound Chemical_glycosylation->this compound

Caption: Convergent chemical synthesis of this compound.

Key Experimental Protocols

Wittig Coupling of C1-C10 and C11-C17 Fragments:

  • The C11-C17 phosphonate fragment is deprotonated using a strong base, such as n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C) to generate the corresponding ylide.

  • The C1-C10 aldehyde fragment, dissolved in THF, is then added dropwise to the ylide solution.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the coupled product.

Macrolactonization:

  • The terminal protecting groups on the coupled product (seco-acid) are removed to reveal a carboxylic acid and a hydroxyl group.

  • The seco-acid is then subjected to macrolactonization conditions. A common method is the Yamaguchi macrolactonization, which involves treating the seco-acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine to form a mixed anhydride.

  • This activated intermediate is then slowly added to a solution of 4-dimethylaminopyridine (DMAP) in a large volume of an anhydrous non-polar solvent such as toluene at reflux. The high dilution conditions favor intramolecular cyclization over intermolecular polymerization.

  • After the reaction is complete, the mixture is cooled, washed, and the organic layer is concentrated.

  • The resulting macrolactone is purified by column chromatography.

Synthetic Route 2: Chemoenzymatic Synthesis

This innovative approach, developed by Sherman and coworkers, combines the power of chemical synthesis with the selectivity of enzymatic reactions to construct the tylonolide core and subsequently glycosylate it.[1][2] A key feature is the enzymatic macrocyclization of a chemically synthesized linear precursor.

Logical Workflow of the Chemoenzymatic Synthesis

Aldehyde_synth Chemical Synthesis of Aldehyde Fragment HWE_olefination Horner-Wadsworth-Emmons Olefination Aldehyde_synth->HWE_olefination Phosphonate_synth Chemical Synthesis of β-ketophosphonate Phosphonate_synth->HWE_olefination Hexaketide Thiophenyl-activated Hexaketide Intermediate HWE_olefination->Hexaketide Enzymatic_elongation Enzymatic Elongation & Reduction (JuvEIV) Hexaketide->Enzymatic_elongation Enzymatic_cyclization Enzymatic Cyclization (JuvEV) Enzymatic_elongation->Enzymatic_cyclization Tylactone Tylactone Enzymatic_cyclization->Tylactone In_vivo_glycosylation In vivo Biotransformation Tylactone->In_vivo_glycosylation This compound This compound In_vivo_glycosylation->this compound

Caption: Chemoenzymatic synthesis of this compound.

Key Experimental Protocols

Chemical Synthesis of the Hexaketide Intermediate: [1]

  • The synthesis commences with the preparation of two key fragments: an aldehyde and a β-ketophosphonate, through multi-step chemical synthesis.

  • These fragments are coupled using a Horner-Wadsworth-Emmons olefination to form the carbon backbone of the hexaketide.

  • Subsequent functional group manipulations, including thioester formation (e.g., as a thiophenyl ester) and deprotection, yield the activated hexaketide intermediate ready for enzymatic processing.[3]

Enzymatic Macrocyclization of the Hexaketide: [1][2]

  • The chemically synthesized, thiophenyl-activated hexaketide intermediate is introduced as a substrate to the penultimate polyketide synthase (PKS) module, JuvEIV.

  • In an in vitro enzymatic reaction, JuvEIV catalyzes the chain elongation and keto-group reduction of the hexaketide, forming a heptaketide intermediate.

  • This intermediate is then transferred to the terminal PKS module, JuvEV, which performs another round of elongation and reduction.

  • Finally, the thioesterase domain of JuvEV catalyzes the cyclization of the resulting linear octaketide to produce the 16-membered macrolactone, tylactone, with high stereoselectivity.[1]

In vivo Glycosylation of Tylactone: [1]

  • The synthesized tylactone is introduced into a fermentation culture of an engineered strain of Streptomyces venezuelae.

  • This engineered strain is capable of biosynthesizing TDP-mycaminose and possesses the necessary glycosyltransferase enzymes.

  • Through whole-cell biotransformation, the host organism glycosylates the C5 hydroxyl group of tylactone with mycaminose to produce this compound.

  • The final product is then extracted from the fermentation broth and purified.

Glycosylation Strategies: A Comparative Overview

The introduction of the mycaminose sugar moiety is a critical step in the synthesis of this compound. The two primary approaches, chemical and enzymatic/in vivo, differ significantly in their execution and efficiency.

Signaling Pathway for Enzymatic Glycosylation

The enzymatic glycosylation relies on the biosynthesis of an activated sugar donor, TDP-mycaminose, which is then transferred to the aglycone by a glycosyltransferase.

Glucose_1P Glucose-1-phosphate TDP_glucose TDP-D-glucose Glucose_1P->TDP_glucose TylA1 TDP_4_keto_6_deoxy TDP-4-keto-6-deoxy-D-glucose TDP_glucose->TDP_4_keto_6_deoxy TylA2 TDP_mycaminose TDP-D-mycaminose TDP_4_keto_6_deoxy->TDP_mycaminose TylM1/TylM2/TylM3 GT Glycosyltransferase TDP_mycaminose->GT This compound This compound GT->this compound Tylonolide Tylonolide Tylonolide->GT

Caption: Biosynthetic pathway of TDP-D-mycaminose and its transfer.

Chemical Glycosylation: This method involves the synthesis of a mycaminose donor with a suitable leaving group at the anomeric position and appropriate protecting groups on the hydroxyl and amino functionalities. This activated donor is then coupled with the tylonolide aglycone in the presence of a promoter. Achieving high stereoselectivity for the desired β-glycosidic linkage is a major challenge in this approach, often requiring extensive optimization of reaction conditions, protecting groups, and glycosyl donors.

In vivo Biotransformation: As employed in the chemoenzymatic route, this method leverages the highly evolved enzymatic machinery of a host organism. It offers excellent stereoselectivity and obviates the need for complex protecting group manipulations and the synthesis of an activated sugar donor. This approach is generally more efficient and scalable for the glycosylation step.

Conclusion

The comparative analysis of the synthetic routes to this compound highlights a trade-off between the established principles of convergent chemical synthesis and the emerging potential of chemoenzymatic strategies. While the convergent chemical approach provides a testament to the power of modern organic synthesis in constructing complex natural products, it is often hampered by a large number of steps and consequently low overall yields.

The chemoenzymatic route, on the other hand, offers a significantly more concise and efficient pathway by strategically employing enzymes to perform challenging transformations, such as macrocyclization and stereoselective glycosylation.[1][2] This approach not only leads to a higher overall yield but also holds promise for the production of analogs through the modification of the chemically synthesized precursor or the use of engineered enzyme pathways. For researchers and professionals in drug development, the chemoenzymatic strategy represents a more practical and scalable platform for accessing this compound and its derivatives.

References

Comparative Efficacy of Mycaminosyltylonolide Against Diverse Bacterial Strains: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of 5-O-Mycaminosyltylonolide (OMT), a 16-membered macrolide antibiotic, against a range of bacterial strains. The performance of OMT is compared with its synthetic derivatives and other established macrolide antibiotics, supported by experimental data from various studies. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Executive Summary

5-O-Mycaminosyltylonolide, a derivative of the macrolide antibiotic tylosin, demonstrates significant antibacterial activity, particularly against Gram-positive bacteria. Chemical modifications of the OMT scaffold have led to the development of derivatives with expanded spectra of activity, including enhanced potency against Gram-negative pathogens and drug-resistant strains. This guide presents a compilation of Minimum Inhibitory Concentration (MIC) data to facilitate a comparative analysis of these compounds. Detailed experimental protocols for key assays are also provided to ensure reproducibility and further investigation.

Data Presentation: Comparative Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of 5-O-Mycaminosyltylonolide (OMT), its derivatives, and other macrolide antibiotics against various bacterial strains. Lower MIC values indicate greater potency.

Table 1: MIC of 5-O-Mycaminosyltylonolide (OMT) and its Derivatives against Key Bacterial Strains (μg/mL)

Compound/DrugStaphylococcus aureusEscherichia coliKlebsiella pneumoniaeReference
5-O-Mycaminosyltylonolide (OMT) 112864[1]
Derivative 2f *0.254-[1]
Derivative 2k ---[2]
Derivative c9 0.50.5-[3]

*Derivative 2f: 20-deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide[1]

Table 2: Comparative MIC Values of Macrolide Antibiotics against Various Bacterial Strains (μg/mL)

AntibioticMycoplasma gallisepticum (MIC50 / MIC90)Mycoplasma hyopneumoniae (MIC50 / MIC90)Reference
Tylosin 0.5 / 20.016 / 0.06[4][5]
Tilmicosin -0.06 / 0.5[5]
Tildipirosin -≤4[5]

Mechanism of Action

Mycaminosyltylonolide and its derivatives belong to the 16-membered macrolide class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically interacting with the 23S rRNA. A key interaction is the formation of a reversible covalent bond between the aldehyde group of the macrolide and the N6 position of adenine A2062 within the ribosomal exit tunnel. This binding obstructs the passage of the nascent polypeptide chain, leading to premature dissociation of peptidyl-tRNA and cessation of protein synthesis.

Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Exit_Tunnel Nascent Peptide Exit Tunnel A2062 A2062 of 23S rRNA Inhibition Inhibition of Protein Synthesis A2062->Inhibition Blocks Tunnel This compound This compound This compound->A2062 Binds to Bacterial_Cell_Death Bacterial Cell Death Inhibition->Bacterial_Cell_Death

Caption: Mechanism of action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Preparation of Materials:

  • 96-well microtiter plates.

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Stock solutions of the antimicrobial agents to be tested, prepared in a suitable solvent.

  • Bacterial inoculum standardized to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

b. Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the highest concentration of the antimicrobial agent to the first well of each row to be tested.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculate each well (except for a negative control well) with 100 µL of the standardized bacterial suspension.

  • Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow Start Start Prepare_Plates Prepare 96-well plates with sterile broth Start->Prepare_Plates Serial_Dilution Perform serial twofold dilutions of antimicrobial agent Prepare_Plates->Serial_Dilution Inoculation Inoculate wells with standardized bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Read MIC (lowest concentration with no visible growth) Incubation->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Kinetic Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

a. Preparation of Materials:

  • Flasks or tubes containing sterile growth medium.

  • Antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x MIC).

  • Standardized bacterial inoculum (logarithmic growth phase).

  • Apparatus for serial dilutions and plating (e.g., agar plates, pipettes).

b. Procedure:

  • Inoculate flasks containing pre-warmed broth with the standardized bacterial culture to achieve a starting density of approximately 105 - 106 CFU/mL.

  • Add the antimicrobial agent at the desired concentrations to the respective flasks. Include a growth control flask without any antibiotic.

  • Incubate all flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial tenfold dilutions of the withdrawn samples in sterile saline or broth.

  • Plate a known volume of appropriate dilutions onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL against time to generate the time-kill curve.

Time_Kill_Assay Start Start Inoculate_Flasks Inoculate flasks with standardized bacterial culture Start->Inoculate_Flasks Add_Antibiotic Add antimicrobial agent at desired concentrations Inoculate_Flasks->Add_Antibiotic Incubate_Shake Incubate at 37°C with shaking Add_Antibiotic->Incubate_Shake Sampling Withdraw samples at specified time points Incubate_Shake->Sampling Serial_Dilute_Plate Perform serial dilutions and plate on agar Sampling->Serial_Dilute_Plate 0, 2, 4, 8, 24h Incubate_Plates Incubate plates at 37°C for 18-24 hours Serial_Dilute_Plate->Incubate_Plates Count_Colonies Count CFU and calculate CFU/mL Incubate_Plates->Count_Colonies Plot_Curve Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Curve End End Plot_Curve->End

Caption: Experimental workflow for a time-kill kinetic assay.

References

In Vivo Validation of Mycaminosyltylonolide Derivatives: A Comparative Guide to Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antibacterial efficacy of novel Mycaminosyltylonolide derivatives against that of established veterinary antibiotics. The data presented is compiled from various preclinical studies, offering insights into the potential of these derivatives as next-generation therapeutics for treating bacterial infections in animal health.

Executive Summary

This compound derivatives have demonstrated promising antibacterial activity, in some cases surpassing that of the parent compound, tylosin, and other commonly used macrolides like tilmicosin. Modifications at the C-20 and C-23 positions of the 5-O-mycaminosyltylonolide (OMT) core have yielded compounds with expanded spectra, including activity against Gram-negative pathogens, and enhanced potency against key Gram-positive bacteria. This guide summarizes the available in vivo data, details the experimental methodologies used for validation, and illustrates the underlying mechanism of action.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo antibacterial activities of selected this compound derivatives compared to reference antibiotics.

Table 1: In Vitro Minimum Inhibitory Concentrations (MICs)

Compound/DerivativeStaphylococcus aureus (μg/mL)Pasteurella multocida (μg/mL)Escherichia coli (μg/mL)Reference
Tylosin (Parent Compound) 1.0 - 2.02.0 - 4.0>64[1]
Tilmicosin 1.0 - 4.01.0 - 2.0>64[1]
20-deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide (2f) 0.25 - 0.51.0 - 2.08.0 - 16.0[2]
20-deoxy-20-{N-benzyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide (2k) 0.125 - 0.250.5 - 1.04.0 - 8.0[2]
C-23 modified derivative (c9) 0.5Not Reported0.5[3]

Table 2: In Vivo Efficacy in Murine Thigh Infection Model (S. aureus)

Compound/DerivativeDose (mg/kg)RouteBacterial Load Reduction (log10 CFU/thigh) vs. ControlReference
Vancomycin (Control) 100 - 800IV4.4 - 5.2[4]
This compound Derivative C-2 Not specifiedNot specifiedMore efficient than tildipirosin[1]
Data for specific this compound derivatives in this model is limited in the public domain.

Table 3: In Vivo Efficacy in Chick Infection Model (P. multocida)

Compound/DerivativeDose (mg/kg)RouteOutcomeReference
Tylosin 35 - 100Oral (drinking water)Significant reduction in clinical signs and lesions[5]
Tilmicosin 10 - 20Oral (drinking water)Significant reduction in clinical signs and lesions[5]
23-Modified OMT Derivatives Not specifiedSubcutaneousEffective treatment of infection[4]
23-Modified OMT Derivatives Not specifiedOralNot effective[4]
20-Modified Desmycosin Derivatives Not specifiedOralGood bioavailability and efficacy[4]

Mechanism of Action: Ribosomal Inhibition

This compound derivatives, like other macrolide antibiotics, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel. This binding interferes with the elongation of the nascent polypeptide chain, ultimately leading to the cessation of protein production and bacterial growth. Some derivatives have shown an increased affinity for mutant ribosomes, which may contribute to their effectiveness against macrolide-resistant strains.

cluster_bacterium Bacterial Cell Derivative This compound Derivative Ribosome_50S 50S Ribosomal Subunit Derivative->Ribosome_50S Binds to exit tunnel Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Is essential for Protein_Synthesis->Bacterial_Growth Inhibition leads to cessation of

Caption: Mechanism of action of this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vivo efficacy studies. The following are protocols for key experiments cited in the evaluation of this compound derivatives.

Murine Thigh Infection Model for Staphylococcus aureus

This model is a standard for evaluating the efficacy of antimicrobial agents against localized soft tissue infections.[3][4]

  • Animal Model: Female ICR (CD-1) mice, 5-6 weeks old, are typically used.

  • Induction of Neutropenia: To create an immunocompromised state and focus on the direct antibacterial effect of the drug, mice are rendered neutropenic. This is commonly achieved by intraperitoneal administration of cyclophosphamide. A typical regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[4]

  • Bacterial Challenge: Mice are inoculated with a logarithmic-phase culture of S. aureus (e.g., strain ATCC 29213). An inoculum of approximately 10^6 to 10^7 Colony Forming Units (CFUs) in 0.1 mL is injected into the right thigh muscle.[4]

  • Treatment: Treatment with the test compounds (this compound derivatives or comparators) is initiated at a specified time post-infection, often 2 hours. The compounds are administered via a clinically relevant route, such as intravenous (IV) or subcutaneous (SC) injection, at various dose levels.

  • Determination of Bacterial Load: At the end of the experiment (e.g., 24 hours post-infection), mice are euthanized. The infected thigh muscle is aseptically excised, weighed, and homogenized in a sterile buffer (e.g., phosphate-buffered saline). Serial dilutions of the homogenate are plated on appropriate agar media (e.g., Trypticase Soy Agar with 5% sheep's blood). The plates are incubated at 37°C for 18-24 hours, after which the bacterial colonies are counted. The results are expressed as log10 CFU per gram of thigh tissue.[4]

  • Efficacy Evaluation: The antibacterial efficacy is determined by comparing the bacterial load in the thighs of treated animals to that of untreated control animals. A significant reduction in the log10 CFU/gram indicates effective antibacterial activity.

Start Start Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Infection Intramuscular Infection (S. aureus) Neutropenia->Infection Treatment Administer Test Compounds (this compound derivatives or comparators) Infection->Treatment Euthanasia Euthanize Mice (24h post-infection) Treatment->Euthanasia Homogenization Excise and Homogenize Thigh Muscle Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating Incubation Incubate Plates (37°C, 18-24h) Plating->Incubation CFU_Count Count CFUs Incubation->CFU_Count Analysis Data Analysis (log10 CFU/gram) CFU_Count->Analysis End End Analysis->End

Caption: Murine thigh infection model workflow.

Chicken Infection Model for Pasteurella multocida

This model is employed to assess the efficacy of antibiotics against avian pasteurellosis, a significant respiratory disease in poultry.[4][5]

  • Animal Model: Young broiler chickens are used.

  • Bacterial Challenge: Birds are infected with a virulent strain of P. multocida. The route of infection can vary but often involves intramuscular injection or aerosol exposure to mimic natural infection.

  • Treatment: Treatment is typically administered via drinking water, reflecting a common method of medication in poultry production. The test compounds are provided at specified concentrations for a defined period, for example, for five consecutive days.[5]

  • Efficacy Evaluation: Efficacy is assessed based on several parameters:

    • Clinical Signs: Scoring of respiratory signs such as nasal discharge, coughing, and sneezing.

    • Macroscopic Lesions: Post-mortem examination and scoring of lesions in the respiratory tract (e.g., airsacculitis, pneumonia).

    • Bacterial Reisolation: Swabs are taken from the respiratory organs (e.g., trachea, lungs, air sacs) to determine the presence and load of P. multocida.

    • Performance Parameters: Monitoring of body weight gain and mortality rates.[5]

  • Statistical Analysis: The data from treated groups are compared to an infected, untreated control group to determine the statistical significance of the treatment effect.

Start Start Infection Infect Broiler Chickens (P. multocida) Start->Infection Treatment Administer Treatment (via drinking water) Infection->Treatment Monitoring Monitor Clinical Signs, Weight Gain, Mortality Treatment->Monitoring Necropsy Necropsy & Lesion Scoring Monitoring->Necropsy Bacterial_Isolation Bacterial Reisolation from Respiratory Organs Necropsy->Bacterial_Isolation Analysis Data Analysis Bacterial_Isolation->Analysis End End Analysis->End

References

A Comparative Performance Analysis of Mycaminosyltylonolide and Other 16-Membered Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the performance of 5-O-Mycaminosyltylonolide (OMT) against other notable 16-membered macrolide antibiotics, including its parent compound Tylosin, as well as Josamycin and Spiramycin. The analysis focuses on antibacterial efficacy, supported by experimental data and methodologies, to offer a valuable resource for researchers, scientists, and drug development professionals.

Antibacterial Activity: A Quantitative Comparison

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The data below, compiled from various studies, compares the in vitro activity of Mycaminosyltylonolide (and its derivatives), Tylosin, Josamycin, and Spiramycin against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher potency.

Data Presentation: Comparative MIC Values (μg/mL)

AntibioticStaphylococcus aureusStreptococcus uberisStreptococcus pneumoniaeMycoplasma hyopneumoniaeEscherichia coliKlebsiella pneumoniae
This compound (OMT) Derivatives *0.5 - 1[1]0.5[1]N/AN/A8 - 16[1]16[1]
Tylosin 0.125 - >128[2]0.125 - >128[2]0.125 - 64[3]0.016 - 0.06[4]>64>64
Josamycin ≤0.39[5]N/AMIC ≤ Lowest[6]N/AInactive[6]N/A
Spiramycin 0.031 - 0.063[7]N/AN/A0.06 - 0.25[4]Highly Resistant[8]N/A

Note: Data for this compound derivatives (specifically 2f and 2k) are presented, which have shown an expanded spectrum of activity against Gram-negative bacteria compared to the parent compound, Tylosin.[1][9] The activity of the base compound, 5-O-mycaminosyltylonolide (OMT), is often limited against Gram-negative bacteria unless combined with a potentiator like an efflux pump inhibitor.[10][11]

Experimental Protocol: Broth Microdilution for MIC Determination

The MIC values presented are typically determined using the broth microdilution method, a standardized protocol in microbiology.

Methodology:

  • Preparation of Antibiotic Solutions: A stock solution of the macrolide is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density (typically standardized to 0.5 McFarland, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well containing the diluted antibiotic. A positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria) are also included. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of Macrolide in Plate C Inoculate Plate Wells with Bacteria A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Observe Wells for Turbidity (Growth) D->E F Determine Lowest Concentration with No Growth (MIC) E->F Macrolide_MoA cluster_ribosome Bacterial Ribosome 50S 50S Subunit ExitTunnel Peptide Exit Tunnel 30S 30S Subunit mRNA mRNA tRNA tRNA Peptide Growing Peptide Protein_Synthesis_Block Protein Synthesis Inhibited ExitTunnel->Protein_Synthesis_Block Prevents Elongation Macrolide 16-Membered Macrolide Macrolide->ExitTunnel Binds & Blocks Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Pathway Signaling Cascade (e.g., IKK activation) Stimulus->Pathway NFkB_Activation NF-κB Activation Pathway->NFkB_Activation Transcription Transcription of Pro-inflammatory Genes NFkB_Activation->Transcription Cytokines IL-6, IL-8, TNF-α Production Transcription->Cytokines Macrolide Macrolide Action (Variable for 16-membered) Macrolide->Pathway Inhibits

References

Confirming the Molecular Weight of Mycaminosyltylonolide: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in the characterization of novel pharmaceutical compounds. This guide provides a comparative overview of the mass spectrometric analysis of Mycaminosyltylonolide, a key intermediate in the biosynthesis of the macrolide antibiotic Tylosin. We present experimental data and protocols to facilitate the confirmation of its molecular weight and compare it with structurally related analogues.

This compound, with a molecular formula of C31H51NO10, has a theoretical molecular weight of approximately 597.74 g/mol .[1] Electrospray ionization (ESI) mass spectrometry, particularly coupled with tandem mass spectrometry (MS/MS), is a powerful technique for confirming this molecular weight and providing structural insights.

Comparative Analysis of this compound and its Analogues

To provide a comprehensive understanding of the mass spectrometric behavior of this compound, it is beneficial to compare its properties with those of its structural analogues. The table below summarizes the molecular weights of this compound and other closely related macrolide antibiotics.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compound C31H51NO10 597.74
TylosinC46H77NO17916.10[2]
Desmycosin (Tylosin B)C39H65NO14771.93
Macrocin (Tylosin C)C45H75NO17902.07
Relomycin (Tylosin D)C46H79NO17918.12[3]
5-O-mycaminosylprotylonolideC31H53NO8567.8[4][5]

Table 1: Comparison of the molecular weights of this compound and its structural analogues.

Expected Mass Spectrometry Data for this compound

In positive ion mode ESI-MS, this compound is expected to be observed primarily as the protonated molecule, [M+H]+, at a mass-to-charge ratio (m/z) of approximately 598.7. Additionally, adducts with common cations such as sodium ([M+Na]+) and potassium ([M+K]+) are frequently observed.

Ion SpeciesTheoretical m/z
[M+H]+598.7
[M+Na]+620.7
[M+K]+636.7

Table 2: Predicted m/z values for common adducts of this compound in positive ion ESI-MS.

Experimental Protocol: LC-MS/MS Analysis of this compound

The following protocol outlines a general procedure for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Dissolve a known quantity of this compound in a suitable solvent, such as methanol or acetonitrile, to create a stock solution.

  • Prepare working solutions by diluting the stock solution with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase column, such as a Kinetex EVO C18 (150 x 4.6 mm, 2.6 µm), is suitable for the separation of macrolides.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time allows for the elution of the analyte.

  • Flow Rate: A typical flow rate is 0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.0-5.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A range of collision energies (e.g., 20-40 eV) should be applied to induce fragmentation for MS/MS analysis.

  • Scan Mode: Full scan mode to detect the protonated molecule and adducts, followed by product ion scan of the [M+H]+ ion to obtain fragmentation data.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis A Dissolve this compound in Methanol/Acetonitrile B Prepare Working Solutions A->B C Inject Sample into LC System B->C D Separation on C18 Column C->D E Electrospray Ionization (ESI+) D->E F Full Scan MS (m/z 100-1000) E->F G Tandem MS (MS/MS) of [M+H]+ E->G H Identify [M+H]+ and Adducts F->H I Analyze Fragmentation Pattern G->I J Confirm Molecular Weight H->J I->J

Figure 1: Experimental workflow for confirming the molecular weight of this compound.

Logical Pathway for Data Interpretation

The following diagram illustrates the logical steps involved in interpreting the mass spectrometry data to confirm the molecular weight of this compound.

Data_Interpretation Start Acquire Mass Spectrum A Observe Peak at m/z ~598.7 Start->A B Does it correspond to [M+H]+? A->B C Observe Peaks at m/z ~620.7 and ~636.7 B->C Yes H Re-evaluate Experimental Parameters or Sample Purity B->H No D Do they correspond to [M+Na]+ and [M+K]+? C->D E Perform MS/MS on m/z 598.7 D->E Yes D->H No F Does fragmentation pattern match expected losses for macrolides? E->F G Molecular Weight Confirmed F->G Yes F->H No

Figure 2: Logical pathway for data interpretation and molecular weight confirmation.

By following the outlined experimental protocol and data interpretation logic, researchers can confidently confirm the molecular weight of this compound and gain valuable structural information. This comparative guide serves as a foundational resource for the analysis of this important macrolide antibiotic and its analogues.

References

Safety Operating Guide

Safeguarding Our Environment: Proper Disposal of Mycaminosyltylonolide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the laboratory bench to include the responsible management of chemical waste. Mycaminosyltylonolide, a macrolide antibiotic, requires careful and informed disposal to mitigate potential environmental harm. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the ecosystem.

Immediate Safety and Hazard Information

This compound is closely related to the antibiotic Tylosin. Safety Data Sheets (SDS) for Tylosin indicate that it is toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative that this compound and its waste products are not released into the environment through conventional disposal methods such as sink drains or regular trash.

Hazard Summary for Tylosin (as a proxy for this compound):

Hazard StatementGHS ClassificationPrecautionary Measures
Toxic to aquatic life with long lasting effects[1]Aquatic Chronic 2Avoid release to the environment. Collect spillage.
Causes serious eye irritation[1]Eye Irritation - Category 2AWear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause an allergic skin reaction[1][3]Skin Sensitizer - Category 1Avoid breathing dust. Wear protective gloves. If on skin, wash with plenty of soap and water.
May cause allergy or asthma symptoms or breathing difficulties if inhaled[3][4]Respiratory Sensitizer - Category 1In case of inadequate ventilation wear respiratory protection. If experiencing respiratory symptoms, call a poison center or doctor.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Designated Waste Container: All solid and liquid waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid[5][6].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Environmental Hazard," "Aquatic Toxin").

  • Incompatible Wastes: Do not mix this compound waste with other incompatible chemical waste streams. Store it separately from strong acids, bases, and oxidizing agents[5][7].

2. Storage in a Satellite Accumulation Area (SAA):

  • Location: The designated waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[5][6].

  • Container Management: Keep the waste container closed at all times, except when adding waste[5][6][8].

  • Weekly Inspection: Inspect the SAA weekly for any signs of leaks or container degradation[5].

3. Disposal of Contaminated Materials:

  • Solid Waste: Gloves, weigh boats, pipette tips, and other disposable labware contaminated with this compound should be placed directly into the designated hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound must be collected as hazardous liquid waste. Do not pour any solutions down the drain [4][8][9].

  • Empty Containers: Original containers of this compound are considered hazardous waste until properly decontaminated. To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., water, if soluble). Collect all rinseate as hazardous liquid waste. After triple-rinsing, the container can be disposed of as non-hazardous waste after defacing the label[8][10].

4. Arranging for Final Disposal:

  • Contact EHS: Once the hazardous waste container is full, or if it has been in the SAA for an extended period (check your institution's guidelines, often up to one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup[6].

  • Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS office.

Experimental Workflow for Waste Management

The following diagram illustrates the decision-making process and workflow for the proper management of this compound waste in a laboratory setting.

G cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal_pathway Disposal Pathway start Experiment Generates This compound Waste is_contaminated Contaminated with This compound? start->is_contaminated non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No collect_hazardous Collect in Designated Hazardous Waste Container is_contaminated->collect_hazardous Yes label_container Label Container: 'Hazardous Waste' 'this compound' 'Aquatic Toxin' collect_hazardous->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs

Caption: Workflow for this compound Waste Disposal.

By adhering to these procedures, you contribute to a safe and sustainable research environment, ensuring that the advancements made within the laboratory do not come at the cost of environmental health. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.